1,8-Naphthyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADWWWVIYEAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400260 | |
| Record name | 1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15992-83-3 | |
| Record name | 1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data of 1,8-Naphthyridin-2-amine: An In-depth Technical Guide
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with the presence of two nitrogen atoms, imparts unique electronic and hydrogen-bonding properties. These characteristics make 1,8-naphthyridine derivatives versatile scaffolds for the design of pharmacologically active molecules with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[2] 1,8-Naphthyridin-2-amine, in particular, serves as a crucial building block for the synthesis of more complex molecules, making a thorough understanding of its spectroscopic properties essential for structural elucidation and the rational design of novel therapeutic agents. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound.
Molecular Structure and Numbering System
A clear understanding of the molecular structure and the standard numbering convention for the 1,8-naphthyridine ring system is fundamental for the correct assignment of NMR signals.
Caption: Molecular structure of this compound.
The numbering of the bicyclic system begins at one of the nitrogen atoms and proceeds around the rings. The positions of the protons and carbons are denoted by Hx and Cx, respectively, corresponding to the atom number on the ring.
¹H NMR Spectroscopy: A Detailed Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the protons attached to the aromatic scaffold. The following data is predicted based on the analysis of the parent 1,8-naphthyridine and its substituted derivatives, and is expected to be observed when the spectrum is recorded in a solvent such as DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.7-6.9 | Doublet (d) | J(H3-H4) ≈ 8.5 |
| H-4 | ~7.8-8.0 | Doublet (d) | J(H4-H3) ≈ 8.5 |
| H-5 | ~7.2-7.4 | Doublet of doublets (dd) | J(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.5 |
| H-6 | ~7.0-7.2 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H7) ≈ 4.5 |
| H-7 | ~8.1-8.3 | Doublet of doublets (dd) | J(H7-H6) ≈ 4.5, J(H7-H5) ≈ 1.5 |
| NH₂ | ~6.0-6.5 | Broad singlet (br s) | - |
Rationale for Proton Assignments:
-
H-3 and H-4: The amino group at the C-2 position is a strong electron-donating group. This results in a significant upfield shift (lower ppm) for the ortho proton (H-3) compared to the parent 1,8-naphthyridine. The H-4 proton, being meta to the amino group, is less affected and remains in the downfield region, coupled to H-3 with a typical ortho coupling constant.
-
H-5, H-6, and H-7: These protons on the second pyridine ring exhibit a characteristic AMX spin system. H-7 is expected to be the most downfield of the three due to its proximity to the electronegative nitrogen at position 8. H-5 and H-6 will have intermediate chemical shifts, with their coupling patterns revealing their connectivity.
-
NH₂ Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. Its chemical shift can be variable and is dependent on concentration and temperature.
Caption: Key ¹H-¹H coupling relationships in this compound.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound provides a signal for each unique carbon atom in the molecule. The predicted chemical shifts, referenced to a standard solvent signal, are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160-162 |
| C-3 | ~108-110 |
| C-4 | ~138-140 |
| C-4a | ~152-154 |
| C-5 | ~120-122 |
| C-6 | ~115-117 |
| C-7 | ~148-150 |
| C-8a | ~155-157 |
Rationale for Carbon Assignments:
-
C-2: This carbon, directly attached to the amino group, is significantly shielded and appears at a very downfield position due to the resonance effect of the nitrogen lone pair.
-
C-3: The ortho carbon to the amino group experiences a strong shielding effect, causing its signal to appear at a relatively upfield position.
-
C-4: The para carbon to the amino group is also shielded, though to a lesser extent than the ortho position.
-
C-4a, C-8a: These are the quaternary bridgehead carbons and their chemical shifts are influenced by the fusion of the two pyridine rings.
-
C-5, C-6, C-7: The chemical shifts of these carbons in the second pyridine ring are less influenced by the amino group and are expected to be similar to those in the parent 1,8-naphthyridine. C-7, being adjacent to the N-8 atom, is the most downfield of the three.
Experimental Protocols: Best Practices for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.[1]
Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of this compound and its ability to slow down the exchange of the NH₂ protons, sometimes allowing for their observation as sharper signals. Deuterated chloroform (CDCl₃) can also be used.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (DMSO-d₆ at δ = 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters:
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Caption: Experimental workflow for NMR data acquisition and analysis.
Conclusion
The ¹H and ¹³C NMR spectroscopic data presented in this guide provide a foundational understanding of the structural features of this compound. The predicted chemical shifts and coupling constants, along with the detailed rationale for their assignment, offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. Adherence to the recommended experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural confirmation and paving the way for the synthesis of novel and potent 1,8-naphthyridine-based compounds.
References
The 1,8-Naphthyridin-2-amine Core: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of biologically active compounds across a range of therapeutic targets. These recurring motifs, known as "privileged scaffolds," serve as versatile templates for the design of novel drugs. Their inherent ability to interact with multiple biological targets, often with high affinity, makes them invaluable starting points in the drug discovery process. The 1,8-naphthyridine nucleus, and specifically its 2-amino substituted derivatives, has emerged as a quintessential example of such a scaffold, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview of the 1,8-naphthyridin-2-amine core, detailing its synthesis, diverse biological applications, and the underlying structure-activity relationships that govern its therapeutic potential.
The unique arrangement of nitrogen atoms within the fused pyridine rings of the 1,8-naphthyridine scaffold imparts specific electronic and steric properties that facilitate interactions with various biological macromolecules.[4][5] The presence of the 2-amino group provides a critical vector for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[6] This versatility has led to the development of 1,8-naphthyridine-based compounds with potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][5][7]
Synthesis and Chemical Reactivity: Building the Core
The construction of the 1,8-naphthyridine core is most commonly achieved through the Friedländer annulation, a condensation reaction between a 2-aminopyridine derivative and a compound containing a reactive methylene group adjacent to a carbonyl.[8][9] This method is valued for its simplicity and efficiency in generating the fused ring system.[8]
General Synthetic Workflow: The Friedländer Annulation
The synthesis of this compound derivatives typically begins with 2,6-diaminopyridine, which serves as the foundational building block. The reaction proceeds via a multi-component condensation with a β-ketoester or a similar active methylene compound, often in the presence of an acid or base catalyst.
Caption: Generalized workflow for the synthesis of the this compound core via the Friedländer annulation.
Detailed Experimental Protocol: Synthesis of a Model this compound Derivative
This protocol describes a representative synthesis of a substituted this compound derivative, adapted from established methodologies.[8]
Materials:
-
2,6-Diaminopyridine
-
Ethyl benzoylacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,6-diaminopyridine (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).
-
Catalysis and Cyclization: Add polyphosphoric acid (PPA) as a catalyst and solvent. The amount of PPA should be sufficient to ensure a stirrable mixture.
-
Heating: Heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Precipitation and Filtration: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
A Spectrum of Biological Activities: Therapeutic Applications
The this compound scaffold has been successfully exploited to develop agents for a wide array of diseases.[4][5] Its derivatives have demonstrated potent activities, establishing them as valuable leads in therapeutic and medicinal research.[1]
Anticancer Activity
Derivatives of 1,8-naphthyridine have shown significant potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[10][11][12] A key mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[2][12]
One notable example is Voreloxin (formerly SNS-595), a 1,8-naphthyridine derivative that has undergone clinical trials for various cancers.[11][12] By stabilizing the enzyme-DNA cleavage complex, these molecules introduce double-strand breaks in DNA, ultimately leading to apoptotic cell death.[2]
Many 1,8-naphthyridine derivatives also function as inhibitors of various protein kinases, which are crucial components of signaling pathways that regulate cell growth and survival.[1][13] Targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase, making these compounds promising candidates for targeted cancer therapy.[2][14]
Caption: Mechanism of action for 1,8-naphthyridine derivatives as kinase inhibitors in cancer therapy.
Table 1: Cytotoxic Activity of Selected 1,8-Naphthyridine Derivatives
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Voreloxin | N/A | Various | Varies | [12] |
| Compound 47 | Halogen-substituted 3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [10][11] |
| Compound 47 | Halogen-substituted 3-carboxamide | K-562 (Leukemia) | 0.77 | [10][11] |
| Compound 29 | C-3'-heteroaryl derivative | PA-1 (Ovarian) | 0.41 | [10][11] |
| Compound 10c | 2-phenyl, 3-(substituted pyridin-2-yl) | MCF-7 (Breast) | 1.47 | [15][16] |
| Compound 8d | 2-phenyl, 3-(substituted pyrimidin-2-yl) | MCF-7 (Breast) | 1.62 | [15][16] |
Antimicrobial Activity
The 1,8-naphthyridine core is a well-established pharmacophore in the field of antibacterial agents, with nalidixic acid being one of the earliest synthetic antibiotics of this class.[7][17] The primary mechanism of action for these compounds is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[17][18] This leads to a bactericidal effect.
The structural similarity to fluoroquinolones has spurred the development of numerous 1,8-naphthyridine derivatives with broad-spectrum antibacterial activity.[19][20] Furthermore, some derivatives have been shown to overcome bacterial resistance mechanisms, such as efflux pumps, and can act synergistically with existing antibiotics.[21]
Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.
Table 2: Antibacterial Activity of Selected 1,8-Naphthyridine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Nalidixic Acid | E. coli | 6-12 | [17] |
| Enoxacin | Enterobacteriaceae | ≤0.5 | [20] |
| Gemifloxacin | S. pneumoniae | ≤0.03 | [7] |
| PD 131628 | S. aureus | 0.125-0.25 | [19] |
| PD 131628 | P. aeruginosa | 0.5 | [19] |
Antiviral and Anti-inflammatory Activities
The therapeutic potential of the 1,8-naphthyridine scaffold extends to antiviral and anti-inflammatory applications.[4][22] Derivatives have been reported to possess activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[2][23][24] The mechanisms for these activities are diverse and represent a promising area for future drug development.
In the context of inflammation, certain 1,8-naphthyridine-3-carboxamide derivatives have been shown to modulate the secretion of cytokines and chemokines from dendritic cells, suggesting potential for the treatment of inflammatory disorders.[25]
Structure-Activity Relationships (SAR): A Guide to Optimization
Systematic modifications of the this compound scaffold have provided critical insights into the structural requirements for potent biological activity.[6][15][26]
-
Substitution at the 2-amino position: This position is a key site for introducing diversity. The nature of the substituent can significantly impact target binding and pharmacokinetic properties.
-
Substitution at the 3-position: The introduction of aryl or heteroaryl groups at this position has been shown to be crucial for anticancer and antimicrobial activities.[11][27] Electron-withdrawing groups on these aryl rings often enhance potency.[28]
-
Modifications at the 7-position: In the quinolone-like antibacterial derivatives, substitutions at the 7-position with cyclic amines (e.g., piperazine) are critical for broad-spectrum activity and potency against Gram-negative bacteria.[20]
The consistent activity observed across a range of derivatives underscores the importance of the 1,8-naphthyridine scaffold as a foundational element for these classes of compounds.[26]
Conclusion and Future Perspectives
The this compound scaffold remains a highly valuable and versatile core in medicinal chemistry.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5] The continued exploration of this chemical space, through the synthesis of novel analogues and the detailed investigation of their mechanisms of action, holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs. The adaptability of the scaffold, coupled with a deep understanding of its structure-activity relationships, ensures that this compound and its derivatives will continue to be a focus of innovative drug discovery programs for the foreseeable future.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Bentham Science [eurekaselect.com]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Synthesis and Characterization of Novel 1,8-Naphthyridin-2-amine Analogs: An In-depth Technical Guide
Introduction: The Enduring Appeal of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus, a heterocyclic scaffold, has garnered significant and sustained interest within the medicinal chemistry and drug development communities.[1][2] Its versatile synthetic accessibility and the diverse array of biological activities exhibited by its derivatives establish it as a "privileged scaffold" in the quest for novel therapeutic agents.[3] From their foundational role in the development of quinolone antibiotics, such as nalidixic acid, to their contemporary applications as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, 1,8-naphthyridine analogs continue to be a fertile ground for innovation.[1][2][3][4]
This technical guide provides a comprehensive overview of the synthesis and characterization of novel 1,8-naphthyridin-2-amine analogs. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the venerable Friedländer annulation as a primary synthetic strategy, detail the critical characterization techniques required for structural elucidation, and present a practical, step-by-step workflow for the synthesis and analysis of a representative novel analog.
Core Synthetic Strategy: The Friedländer Annulation and its Modern Variants
The Friedländer synthesis remains a cornerstone for the construction of the 1,8-naphthyridine core due to its efficiency and modularity.[5] This acid- or base-catalyzed condensation reaction involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound analogs, 2-aminonicotinaldehyde or its derivatives are key starting materials.[6]
The classical Friedländer reaction, however, often suffers from drawbacks such as harsh reaction conditions, the use of hazardous catalysts, and prolonged reaction times.[5][7] Consequently, significant research has focused on developing more efficient and environmentally benign modifications.
Modern Iterations of the Friedländer Synthesis:
-
Catalyst Innovation: A variety of catalysts have been explored to improve yields and reaction rates. These include the use of ionic liquids, which can act as both the solvent and catalyst, and reusable solid acid catalysts like CeCl₃·7H₂O, which facilitate solvent-free "green" synthesis via grinding.[5][7]
-
Green Chemistry Approaches: The use of water as a solvent, often in conjunction with a biocompatible catalyst like choline hydroxide, represents a significant advancement towards sustainable synthesis.[8][9] These methods not only reduce the environmental impact but can also simplify product isolation.
Causality in Synthetic Design: Why Choose a Particular Route?
The choice of synthetic strategy is dictated by several factors:
-
Substituent Tolerance: The desired substitutions on the final analog will influence the choice of starting materials and catalyst. Some modern methods offer greater tolerance for sensitive functional groups.
-
Regioselectivity: In cases where the α-methylene component can react at multiple sites, the choice of catalyst and reaction conditions can be crucial for achieving the desired regioselectivity.
-
Scalability and Efficiency: For drug development applications, the ability to scale up the synthesis is paramount. Greener, more efficient methods are often favored for their economic and environmental advantages.
-
Novelty and Derivatization: The core synthetic route must be amenable to the introduction of novel functionalities to explore new areas of chemical space and modulate biological activity.
Visualizing the Synthetic Pathway: The Friedländer Annulation
Caption: Generalized workflow of the Friedländer annulation for the synthesis of 1,8-naphthyridine analogs.
Case Study: Synthesis of a Novel 2-Aryl-1,8-Naphthyridine-3-carbonitrile Analog
To illustrate the practical application of these principles, we will outline a step-by-step synthesis of a novel 2-aryl-1,8-naphthyridine-3-carbonitrile analog, a class of compounds that has shown promise in various therapeutic areas. This protocol is a composite based on established methodologies.
Experimental Protocol
Materials:
-
2-Aminonicotinaldehyde
-
Substituted Benzoylacetonitrile
-
Cerium (III) Chloride Heptahydrate (CeCl₃·7H₂O)
-
Ethanol
-
Deionized Water
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry mortar, combine 2-aminonicotinaldehyde (1.0 mmol), the desired substituted benzoylacetonitrile (1.0 mmol), and CeCl₃·7H₂O (0.1 mmol).
-
Grinding: Grind the mixture using a pestle at room temperature for 15-20 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: Upon completion of the reaction, add 20 mL of cold water to the reaction mixture and stir for 10 minutes.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Structural Elucidation and Characterization: A Multi-faceted Approach
The unambiguous characterization of novel this compound analogs is critical to confirming their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule.[10]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the 1,8-naphthyridine core typically appear in the downfield region (δ 7.0-9.0 ppm).
-
¹³C NMR: Reveals the number of distinct carbon atoms and their electronic environments. The chemical shifts of the carbons in the heterocyclic rings are characteristic and aid in confirming the core structure.[10]
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.[11]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For this compound analogs, characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N, and C=C stretching in the aromatic region (around 1500-1650 cm⁻¹) are expected.
Analytical Techniques
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is then compared to the theoretical values for the proposed structure.[10][11]
-
Melting Point Determination: A sharp melting point is indicative of a pure crystalline compound.
Characterization Workflow
Caption: A typical workflow for the characterization of a newly synthesized 1,8-naphthyridine analog.
Data Presentation: A Comparative Overview
For a series of newly synthesized analogs, presenting the characterization and biological activity data in a tabular format allows for easy comparison and the identification of structure-activity relationships (SAR).
Table 1: Physicochemical and Spectroscopic Data for a Hypothetical Series of 2-Aryl-1,8-Naphthyridine-3-carbonitrile Analogs
| Compound ID | Aryl Substituent (R) | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm, DMSO-d₆) | MS (m/z) [M+H]⁺ |
| 1a | Phenyl | 85 | 210-212 | 7.4-8.9 (m, Ar-H) | 271.1 |
| 1b | 4-Chlorophenyl | 88 | 225-227 | 7.5-8.9 (m, Ar-H) | 305.1 |
| 1c | 4-Methoxyphenyl | 82 | 205-207 | 3.8 (s, 3H, OCH₃), 7.0-8.9 (m, Ar-H) | 301.1 |
Conclusion and Future Directions
The 1,8-naphthyridine-2-amine scaffold continues to be a rich source of biologically active compounds. The evolution of synthetic methodologies, particularly the shift towards greener and more efficient protocols, has made the exploration of this chemical space more accessible. A rigorous and multi-faceted approach to characterization is essential to ensure the structural integrity and purity of novel analogs. Future research will likely focus on the development of even more sophisticated synthetic methods, including asymmetric synthesis to access chiral analogs, and the expansion of the biological applications of this versatile heterocyclic system. The insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to contribute to this exciting and impactful field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Physical properties of 1,8-Naphthyridin-2-amine (solubility, melting point)
An In-Depth Technical Guide to the Physical Properties of 1,8-Naphthyridin-2-amine
Introduction to this compound
This compound is a heterocyclic aromatic organic compound with the chemical formula C₈H₇N₃.[1] The 1,8-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Given its therapeutic potential, a thorough understanding of the physicochemical properties of this compound is paramount for researchers in drug development, as these properties fundamentally influence its behavior in biological systems and its formulation into effective drug products.
This guide provides a detailed examination of two critical physical properties of this compound: its melting point and solubility. We will present the known data for these properties and provide comprehensive, field-proven experimental protocols for their determination, offering insights into the rationale behind the methodologies.
Core Physical Properties
The key physical characteristics of this compound are summarized below. These values are essential for its identification, purity assessment, and formulation development.
| Physical Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 139-141 °C | [3] |
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[4] For a pure crystalline compound, this transition occurs over a narrow temperature range and is a characteristic physical property used for identification and as a crucial indicator of purity.[5] Impurities typically cause a depression and broadening of the melting point range.[4]
Reported Melting Point
The reported melting point of this compound is 139-141 °C .[3] This narrow range suggests a high level of purity for the analyzed sample.
Experimental Protocol for Melting Point Determination
The following protocol describes the capillary method for determining the melting point of this compound, a standard and reliable technique in organic chemistry.
Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube, and the temperatures at which melting begins and is complete are recorded.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding)
Procedure:
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.[6]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.[6]
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.[7]
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps to save time in the subsequent accurate determination.[5]
-
Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.
-
Begin heating again at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point. A slow heating rate is critical for an accurate measurement.[4]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the last solid particle melts (T2).[6]
-
The melting point is reported as the range T1-T2.
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube for a second melting point determination.[4]
-
Solubility Profile
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, understanding a compound's solubility in various solvents is critical for everything from synthesis and purification to formulation and bioavailability. The general principle of "like dissolves like" is a useful starting point, suggesting that polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[8]
While specific quantitative solubility data for this compound is not widely published, a systematic experimental approach can be used to determine its solubility profile in solvents relevant to pharmaceutical sciences.
Experimental Protocol for Qualitative Solubility Determination
This protocol outlines a systematic approach to determine the solubility of this compound in water, acidic, and basic solutions, which can provide insights into the presence of ionizable functional groups.[9]
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer or stirring rod
-
Solvents:
-
Deionized Water
-
5% Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH)
-
5% Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Initial Solvent Screening:
-
Place approximately 25 mg of this compound into a small test tube.[10]
-
Add 0.75 mL of the chosen solvent (e.g., deionized water) in small portions.[10]
-
After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[11]
-
Visually inspect the solution. If the solid completely dissolves, the compound is considered soluble. If it remains undissolved, it is considered insoluble.
-
-
Systematic Solubility Testing (Flowchart Approach):
-
Step 1: Water Solubility: Determine solubility in deionized water as described above. The presence of polar functional groups, like the amine group and nitrogen atoms in the rings, may impart some water solubility.[9]
-
Step 2: Acid Solubility (if insoluble in water): If the compound is insoluble in water, test its solubility in 5% HCl. The amine group in this compound is basic and should be protonated by the acid to form a water-soluble ammonium salt. Dissolution in 5% HCl is a strong indication of a basic functional group.
-
Step 3: Base Solubility (if insoluble in water): Test the solubility in 5% NaOH. This will indicate the presence of an acidic functional group. Given the structure of this compound, it is not expected to be soluble in NaOH.
-
Step 4: Weak Base Solubility (if soluble in 5% NaOH): If the compound were to dissolve in 5% NaOH, its solubility in a weaker base like 5% NaHCO₃ would be tested to distinguish between strong and weak acids.[10] This is not expected for the target compound.
-
Step 5: Organic Solvent Solubility: Determine solubility in common organic solvents like ethanol and DMSO, which are frequently used in drug formulation and biological assays.
-
Interpretation:
-
Solubility in Water: Suggests the presence of polar functional groups.
-
Insoluble in Water, Soluble in 5% HCl: Indicates the presence of a basic functional group (amine).
-
Insoluble in Water, Soluble in 5% NaOH: Indicates the presence of an acidic functional group (not expected).
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for determining the key physical properties of a novel compound like this compound.
Caption: Workflow for determining melting point and solubility.
Conclusion
The physical properties of this compound, particularly its melting point and solubility, are foundational to its application in research and drug development. A sharp melting point of 139-141 °C indicates that the compound can be obtained in high purity. While specific solubility data requires experimental determination, the presence of a basic amine group strongly suggests that its solubility will be pH-dependent, with enhanced solubility in acidic aqueous solutions. The protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of these critical parameters, enabling scientists to effectively advance their research and development efforts with this promising scaffold.
References
- 1. This compound | CAS: 15992-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound CAS#: 15992-83-3 [chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. youtube.com [youtube.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
Tautomeric Landscape of 1,8-Naphthyridin-2-amine and its Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The substitution pattern on this privileged heterocycle dictates its biological activity, and among the most crucial, yet often overlooked, aspects is the phenomenon of tautomerism. This in-depth technical guide provides a comprehensive analysis of the tautomeric equilibrium in 1,8-naphthyridin-2-amine and its derivatives. We will delve into the structural and energetic factors governing the predominance of the amino tautomer, explore the experimental and computational methodologies for its characterization, and discuss the profound implications of tautomeric control in the rational design of novel therapeutics.
Introduction: The Significance of Tautomerism in a Privileged Scaffold
The 1,8-naphthyridine nucleus is a bioisostere of quinoline and has been successfully incorporated into a wide array of clinically significant drugs.[2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The biological target affinity and pharmacokinetic profile of these molecules are exquisitely sensitive to their three-dimensional structure and electronic properties.
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in defining these characteristics. For this compound, the principal tautomeric relationship is the amino-imino equilibrium. The position of this equilibrium can dramatically alter a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby influencing its interaction with biological macromolecules.[3] Understanding and controlling this tautomeric landscape is therefore a critical aspect of drug design and development involving this scaffold.
The Amino-Imino Tautomeric Equilibrium
The tautomerism in this compound involves the migration of a proton between the exocyclic amino group and the ring nitrogen at position 1. This results in two primary tautomeric forms: the amino form and the imino form.
References
Methodological & Application
Application Note: A Comprehensive Guide to the Friedländer Synthesis of 1,8-Naphthyridin-2-amine
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry, drug development, and materials science.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore, leading to a wide range of biological activities.[3] Notable examples of drugs incorporating this moiety include the antimicrobial agent nalidixic acid and the antitumor agent vosaroxin.[2] Beyond medicine, its unique photophysical properties have led to applications as chelating ligands and in the development of organic light-emitting diodes (OLEDs).[2]
Among the various synthetic routes to this important scaffold, the Friedländer synthesis remains one of the most direct and efficient methods.[4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7] This application note provides an in-depth guide to the synthesis of a key derivative, 1,8-Naphthyridin-2-amine, starting from 2-aminonicotinaldehyde. We will explore the underlying reaction mechanism, present detailed experimental protocols for both traditional and modern green chemistry approaches, and offer insights into process optimization and troubleshooting.
The Friedländer Annulation: Mechanism and Rationale
The power of the Friedländer synthesis lies in its convergent nature, rapidly building the complexity of the bicyclic naphthyridine system. The general mechanism involves an initial base- or acid-catalyzed aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product.[1][8]
Causality of Component Selection:
-
2-Aminonicotinaldehyde: This starting material provides the foundational pyridine ring and the necessary ortho-amino aldehyde functionality required for the annulation. The amino group acts as the key nucleophile in the final ring-closing step, while the aldehyde provides the electrophilic site for the initial condensation.
-
Active Methylene Compound (Cyanoacetamide): To achieve the desired 2-amino substitution on the newly formed ring, cyanoacetamide (NC-CH₂-CONH₂) is an ideal reaction partner. The methylene group (-CH₂-) is positioned between two electron-withdrawing groups (cyano and carbonyl), rendering its protons acidic and susceptible to deprotonation to form a reactive enolate.[9] This enolate then initiates the condensation with the aldehyde. The acetamide portion ultimately forms the C2-C3-C4 part of the new pyridine ring, with the amide nitrogen becoming the exocyclic amine at the C2 position.
The reaction can be catalyzed by either acids or bases, which facilitate different steps of the mechanism.[5] Base catalysts promote the deprotonation of the active methylene compound, while acid catalysts activate the aldehyde's carbonyl group for nucleophilic attack.
Caption: Base-catalyzed mechanism of the Friedländer synthesis.
Experimental Protocols
Herein, we provide two distinct and effective protocols for the synthesis of this compound. The first is a classic base-catalyzed approach in an organic solvent, while the second represents a modern, environmentally benign method conducted in water.
Protocol 1: Traditional Base-Catalyzed Synthesis in Ethanol
This method utilizes potassium hydroxide as an inexpensive and effective base catalyst in refluxing ethanol. It is a robust and well-established procedure suitable for laboratory-scale synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Aminonicotinaldehyde | 122.12 | 10.0 | 1.22 g |
| Cyanoacetamide | 84.08 | 10.0 | 0.84 g |
| Potassium Hydroxide (KOH) | 56.11 | 2.0 | 0.11 g |
| Ethanol (Absolute) | - | - | 40 mL |
| Ethyl Acetate | - | - | For extraction |
| Water (Deionized) | - | - | For work-up |
| Anhydrous Sodium Sulfate | - | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminonicotinaldehyde (1.22 g, 10.0 mmol) and cyanoacetamide (0.84 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Add 40 mL of absolute ethanol to the flask, followed by potassium hydroxide (0.11 g, 2.0 mmol).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction mixture will typically turn from a pale yellow suspension to a darker, more homogeneous solution.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Protocol 2: Green Synthesis in Water with Choline Hydroxide
This modern protocol leverages the biocompatible and inexpensive ionic liquid catalyst, choline hydroxide, in water, significantly improving the environmental footprint of the synthesis.[2][10] This method can be performed at a lower temperature and often results in a high-purity product with simple filtration.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Aminonicotinaldehyde | 122.12 | 10.0 | 1.22 g |
| Cyanoacetamide | 84.08 | 10.0 | 0.84 g |
| Choline Hydroxide (45 wt% in H₂O) | 121.18 | 0.1 (1 mol%) | ~27 µL |
| Water (Deionized) | - | - | 10 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar, combine 2-aminonicotinaldehyde (1.22 g, 10.0 mmol), cyanoacetamide (0.84 g, 10.0 mmol), and 10 mL of deionized water.
-
Catalyst Addition: Add choline hydroxide solution (~27 µL, 0.1 mmol, 1 mol%) to the stirring suspension.[10]
-
Reaction: Heat the reaction mixture to 50 °C in a water bath with continuous stirring. A nitrogen atmosphere is recommended but not always strictly necessary.[1] The product often begins to precipitate from the aqueous solution as the reaction proceeds.
-
Monitoring: Monitor the reaction via TLC as described in Protocol 1. The reaction is typically complete within 6-12 hours.[1]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water (2 x 5 mL).
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The product obtained is often of high purity, potentially negating the need for further chromatographic purification.
Process Optimization and Troubleshooting
Achieving high yield and purity in the Friedländer synthesis requires careful control of reaction parameters. Below are key considerations for optimization and a guide to common issues.
Key Optimization Parameters:
-
Temperature: While higher temperatures increase reaction rates, they can also lead to the formation of tarry byproducts and decomposition of starting materials or products.[11] For sensitive substrates, lower temperatures with longer reaction times are preferable. Modern catalysts are often designed to be effective at milder temperatures (50-80 °C).[4][11]
-
Catalyst: The choice and amount of catalyst are critical. Strong bases can promote unwanted side reactions, such as the self-condensation of the active methylene compound.[12] Screening different catalysts (e.g., KOH, piperidine, ionic liquids, or solid-state catalysts like CeCl₃·7H₂O) can dramatically improve yields.[7][10]
-
Solvent-Free and Alternative Conditions: For certain substrates, solvent-free (neat) reactions or solid-state grinding can be highly effective, reducing waste and simplifying work-up.[6][7] Microwave-assisted synthesis can also dramatically reduce reaction times.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Reaction | 1. Temperature is too low. 2. Ineffective catalyst. 3. Deactivated starting materials. | 1. Gradually increase the temperature in 10-20 °C increments, monitoring by TLC.[11] 2. Screen alternative catalysts (e.g., switch from a weak base to a stronger one, or try an acid catalyst). 3. Check the purity of 2-aminonicotinaldehyde, as it can be prone to oxidation. |
| Formation of Tarry Byproducts | 1. Reaction temperature is too high. 2. Catalyst concentration is too high. | 1. Lower the reaction temperature and extend the reaction time.[11] 2. Reduce the catalyst loading. For base-catalyzed reactions, strong bases can promote polymerization. |
| Difficult Purification | 1. Multiple side products formed. 2. Incomplete reaction. | 1. Re-evaluate the reaction conditions (temperature, catalyst) to improve selectivity. 2. Ensure the reaction has gone to completion via TLC before initiating work-up. Consider extending the reaction time. |
| Poor Yield After Work-up | 1. Product is partially soluble in the aqueous phase. 2. Inefficient extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the solubility of the organic product. 2. Increase the number of extractions with the organic solvent. |
General Experimental Workflow
The successful synthesis and validation of this compound follows a structured workflow, from initial setup to final characterization.
Caption: General workflow for synthesis and analysis.
Conclusion
The Friedländer synthesis offers a powerful and adaptable platform for accessing the valuable 1,8-naphthyridine framework. By understanding the underlying mechanism and carefully selecting reaction components and conditions, researchers can efficiently synthesize derivatives like this compound. The evolution of this classic reaction to include greener, more sustainable protocols using catalysts like choline hydroxide in water demonstrates its continued relevance. The detailed procedures and optimization strategies provided in this note serve as a comprehensive resource for scientists aiming to leverage this important transformation in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. connectjournals.com [connectjournals.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tsijournals.com [tsijournals.com]
Application Note & Protocol: A High-Efficiency, Multi-Component Approach to the Synthesis of 1,8-Naphthyridin-2-amine Derivatives
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This has led to a surge of interest in developing efficient and versatile synthetic methodologies for its derivatives.[3] This application note details a robust and streamlined one-pot, three-component reaction for the synthesis of highly functionalized 1,8-naphthyridin-2-amine derivatives. This approach offers significant advantages over classical synthetic routes, including operational simplicity, higher yields, milder reaction conditions, and greater atom economy.[4] The protocol is designed for researchers in medicinal chemistry and drug development seeking to rapidly generate libraries of novel 1,8-naphthyridine analogs for biological screening.
Introduction: The Significance of 1,8-Naphthyridin-2-amines
Nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry, with the 1,8-naphthyridine core being of particular importance.[3] Its derivatives have been successfully developed into therapeutic agents, such as the antibacterial drug nalidixic acid and the anticancer agent vosaroxin.[5][6] The 2-amino substituted 1,8-naphthyridines, in particular, serve as versatile intermediates for further chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships.[7]
Traditional syntheses of 1,8-naphthyridines, such as the Friedländer annulation, often require harsh reaction conditions, multi-step procedures, and sometimes suffer from low yields.[8][9] Multi-component reactions (MCRs) have emerged as a powerful strategy to overcome these limitations.[4][10] By combining three or more starting materials in a single synthetic operation, MCRs allow for the rapid construction of complex molecules with high efficiency and structural diversity.[4] This application note focuses on a well-established and highly adaptable MCR for the synthesis of this compound derivatives from readily available starting materials.
Reaction Principle and Mechanism
The described synthesis is a one-pot, three-component condensation reaction involving an aromatic aldehyde, malononitrile (or a related active methylene compound), and a 2-aminopyridine derivative.[11] The reaction proceeds through a cascade of sequential steps, typically catalyzed by a Lewis or Brønsted acid, or even under catalyst-free conditions with microwave irradiation.[12][13]
The proposed mechanism initiates with a Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an α,β-unsaturated dinitrile intermediate. This is followed by a Michael addition of the 2-aminopyridine to the electron-deficient double bond. The resulting adduct then undergoes an intramolecular cyclization via nucleophilic attack of the endocyclic pyridine nitrogen onto one of the nitrile groups, followed by tautomerization to yield the final, stable this compound derivative.
Below is a visual representation of the proposed reaction pathway:
Caption: Proposed mechanistic pathway for the three-component synthesis.
Experimental Protocol
This protocol provides a general procedure for the synthesis of a representative this compound derivative. Researchers are encouraged to optimize the reaction conditions for their specific substrates.
3.1. Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer
-
Mass Spectrometer
-
3.2. Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 2-aminopyridine (1.0 mmol), and the chosen catalyst (e.g., L-proline, 10 mol%).
-
Solvent Addition: Add the selected solvent (e.g., 10 mL of ethanol). For solvent-free conditions, proceed to the next step.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for the appropriate time (usually 2-8 hours). The reaction progress should be monitored by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The purified product should be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its structure and purity.
Data Presentation: Representative Examples
The following table summarizes the typical yields for the synthesis of various this compound derivatives using the described multi-component reaction under optimized conditions.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | L-proline | Ethanol | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Acetonitrile | 3 | 95 |
| 3 | 4-Methoxybenzaldehyde | [Bmmim][Im] | Solvent-free | 2 | 89 |
| 4 | 2-Nitrobenzaldehyde | L-proline | Ethanol | 6 | 85 |
Troubleshooting and Field-Proven Insights
-
Low Yields: If the yield is low, consider increasing the reaction temperature or using a more efficient catalyst. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[13][15]
-
Side Reactions: The formation of side products can sometimes be observed. Purification by column chromatography is crucial to obtain the desired product in high purity. Using a milder catalyst or lower reaction temperature may help to minimize side reactions.
-
Poor Solubility: Some starting materials or products may have poor solubility in the chosen solvent. A co-solvent system or a different solvent should be explored.
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction outcome. While L-proline is an effective and environmentally friendly catalyst, other options like piperidine, ionic liquids, or even catalyst-free conditions under microwave irradiation can be more suitable for specific substrates.[9][14][15]
Conclusion
The multi-component synthesis of this compound derivatives offers a highly efficient, versatile, and atom-economical approach for the generation of medicinally relevant compounds.[4] The protocol described herein is robust and can be readily adapted for the synthesis of a wide range of analogs. This methodology provides a valuable tool for researchers in the field of drug discovery and development, enabling the rapid exploration of the chemical space around this important heterocyclic scaffold.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rh(II)-catalyzed multicomponent reaction by trapping an α-amino enol intermediate in a traditional two-component reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 12. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. L-Proline: An Efficient Catalyst for Transamidation of Carboxamides with Amines [organic-chemistry.org]
- 15. tsijournals.com [tsijournals.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-1,8-naphthyridine
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to form hydrogen bonds make it a valuable component in the design of therapeutic agents and functional materials.[1][2] In particular, 2-amino-1,8-naphthyridine serves as a crucial building block for a diverse range of biologically active compounds, including potent inhibitors of phosphodiesterase type 4D (PDE4D) for the treatment of asthma and fluorogenic substrates for bacterial detection.[3][4]
The functionalization of the 2-amino-1,8-naphthyridine core is paramount for tuning its physicochemical and biological properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at various positions of the naphthyridine ring system.[3][5][6] These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, offer a broad substrate scope and functional group tolerance under relatively mild conditions.[5] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 2-amino-1,8-naphthyridine, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.
Mechanistic Considerations: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for reaction optimization and troubleshooting. The catalytic cycle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings generally proceeds through three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[7][8][9]
The General Catalytic Cycle
Caption: Generalized catalytic cycles for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl or heteroaryl halide (or triflate) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[7][9] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.
-
Transmetalation (Suzuki & Sonogashira): In Suzuki reactions, an organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) center, a process facilitated by a base.[10][11][12] For Sonogashira couplings, a copper(I) co-catalyst typically activates a terminal alkyne, which is then transferred to the palladium complex.[13][14]
-
Amine Coordination and Deprotonation (Buchwald-Hartwig): In the Buchwald-Hartwig amination, an amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][8][15]
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][9]
The choice of ligands, base, and solvent plays a pivotal role in the efficiency of each step and the overall success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.[15]
Key Cross-Coupling Reactions and Protocols
Suzuki-Miyaura Coupling: Arylation of 2-Amino-1,8-naphthyridine
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halogenated 2-amino-1,8-naphthyridine and an aryl or heteroaryl boronic acid. This reaction is particularly valuable for synthesizing biaryl structures, which are common in pharmaceutical compounds.[16] A key advantage is the commercial availability of a wide range of boronic acids and the generally mild reaction conditions.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 7-aryl-2-amino-1,8-naphthyridine derivative.
Materials:
-
2-Amino-7-chloro-1,8-naphthyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 2-amino-7-chloro-1,8-naphthyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable palladium(II) precatalyst. |
| Ligand | PPh₃ | A widely used phosphine ligand that stabilizes the palladium catalyst. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[12] |
| Solvent System | Dioxane/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents.[10] |
| Temperature | 90-100 °C | Provides the necessary thermal energy to drive the catalytic cycle. |
Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-amino-1,8-naphthyridines
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[7][15] This reaction is instrumental in creating more complex 2-amino-1,8-naphthyridine derivatives with diverse substitution patterns on the amino group.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the coupling of a halogenated 1,8-naphthyridine with a primary or secondary amine.
Materials:
-
7-Bromo-1,8-naphthyridine
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add anhydrous toluene (5 mL), followed by 7-bromo-1,8-naphthyridine (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common palladium(0) precatalyst. |
| Ligand | Xantphos | A bulky, electron-rich bisphosphine ligand that facilitates C-N bond formation.[15] |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine.[17] |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |
| Temperature | 110 °C | Higher temperatures are often necessary for the amination of less reactive aryl bromides. |
Sonogashira Coupling: Alkynylation of 2-Amino-1,8-naphthyridine
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne.[13][14] This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as integral parts of functional materials.
Experimental Protocol: Sonogashira Coupling
This protocol outlines the synthesis of a 7-alkynyl-2-amino-1,8-naphthyridine.
Materials:
-
2-Amino-7-iodo-1,8-naphthyridine
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask containing 2-amino-7-iodo-1,8-naphthyridine (1.0 mmol), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ | A stable and commercially available palladium(II) precatalyst. |
| Co-catalyst | CuI | Activates the terminal alkyne for transmetalation.[13][18] |
| Base/Solvent | Triethylamine | Acts as both a base and a solvent in many cases.[19] |
| Solvent | THF | Anhydrous solvent to prevent unwanted side reactions. |
| Temperature | Room Temperature | The high reactivity of aryl iodides often allows the reaction to proceed at ambient temperature.[13] |
graph TD {
A[Start: Halogenated 2-Amino-1,8-naphthyridine] --> B{Choose Coupling Partner};
B -- "Arylboronic Acid" --> C[Suzuki-Miyaura Coupling];
B -- "Primary/Secondary Amine" --> D[Buchwald-Hartwig Amination];
B -- "Terminal Alkyne" --> E[Sonogashira Coupling];
C --> F[Product: Arylated Naphthyridine];
D --> G[Product: N-Arylated Naphthyridine];
E --> H[Product: Alkynylated Naphthyridine];
subgraph "Reaction Conditions"
C -- "Pd(OAc)₂, PPh₃,\nK₂CO₃, Dioxane/H₂O" --> F;
D -- "Pd₂(dba)₃, Xantphos,\nNaO*t*Bu, Toluene" --> G;
E -- "PdCl₂(PPh₃)₂, CuI,\nEt₃N, THF" --> H;
end
style A fill:#F1F3F4,stroke:#4285F4,stroke-width:2px
style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style F fill:#E6F4EA,stroke:#34A853,stroke-width:2px
style G fill:#E6F4EA,stroke:#34A853,stroke-width:2px
style H fill:#E6F4EA,stroke:#34A853,stroke-width:2px
}
Caption: Decision workflow for selecting the appropriate cross-coupling reaction.
Troubleshooting and Optimization
Problem
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Use a freshly opened or purified catalyst/precatalyst. Consider using a more active ligand (e.g., biarylphosphines for Suzuki and Buchwald-Hartwig).
Insufficiently strong base
For Suzuki, try a stronger base like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, ensure NaOtBu or a similar strong base is used.
Poor quality of reagents
Ensure starting materials are pure and solvents are anhydrous, especially for Buchwald-Hartwig and Sonogashira reactions.
Side Reactions (e.g., Homocoupling)
Incorrect stoichiometry or reaction conditions
Optimize the ratio of coupling partners. Lower the reaction temperature or catalyst loading.
Dehalogenation
Presence of water or protic impurities
Use rigorously dried solvents and reagents.
Beta-hydride elimination
This can be a competing pathway in some cases. Choice of ligand can influence this.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthetic chemist, providing efficient and versatile pathways to functionalize the 2-amino-1,8-naphthyridine scaffold. By carefully selecting the appropriate reaction type—Suzuki-Miyaura for arylation, Buchwald-Hartwig for amination, or Sonogashira for alkynylation—and optimizing the reaction conditions, researchers can access a vast chemical space of novel naphthyridine derivatives. The protocols and insights provided inthis guide serve as a foundation for the successful application of these powerful transformations in the pursuit of new medicines and materials.
Möller, A., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel classofpotentandselectivephosphodiesterasetype 4Dinhibitors. JournalofMedicinalChemistry, 43(4), 675-82. --INVALID-LINK--2. Nakatani, K. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry, Chapter 8, Unit8.6. --INVALID-LINK--3. Anonymous. (2015). Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. Synfacts, 11(05), 0501. --INVALID-LINK--4. Bull, L. A., et al. (2012). Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria. Organic & Biomolecular Chemistry, 10(30), 5838-45. --INVALID-LINK--5. Grokipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--6. Li, Z., et al. (2012). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Journal of Heterocyclic Chemistry, 49(4), 864-868. --INVALID-LINK--7. Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--8. Al-dujaili, L. J., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 26(16), 4991. --INVALID-LINK--9. Liu, S.-T., et al. (2010). Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions, 39(35), 8166-72. --INVALID-LINK--10. Goswami, S., et al. (2008). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molbank, 2008(4), M578. --INVALID-LINK--11. Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(15), 3239-3242. --INVALID-LINK--12. Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--/02%3A_Transition_Metal-Catalyzed_Cross-Coupling_Reactions/2.05%3A_Buchwald-Hartwig_Amination)13. Newkome, G. R., et al. (1986). Functionalization of 2-methyl- and 2,7-dimethyl-1,8-naphthyridine. The Journal of Organic Chemistry, 51(6), 953-954. --INVALID-LINK--14. Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--15. Wikipedia. (2023). Cross-coupling reaction. --INVALID-LINK--16. Wikipedia. (2023). Suzuki reaction. --INVALID-LINK--17. Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. --INVALID-LINK--/2.2%3A_Pd-Catalyzed_Cross_Coupling_Reactions)18. Wikipedia. (2023). Sonogashira coupling. --INVALID-LINK--19. Allery, B. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. --INVALID-LINK--20. Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1858-1867. --INVALID-LINK--21. Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--22. Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. --INVALID-LINK--23. Sharma, A., & Kumar, V. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1251. --INVALID-LINK--24. Liang, Y., et al. (2006). Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. The Journal of Organic Chemistry, 71(1), 379-81. --INVALID-LINK--25. Li, Y., et al. (2000). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. Organic Letters, 2(15), 2385-8. --INVALID-LINK--26. Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--/02%3A_Transition_Metal-Catalyzed_Cross-Coupling_Reactions/2.02%3A_Suzuki-Miyaura_Coupling)27. Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--/02%3A_Transition_Metal-Catalyzed_Cross-Coupling_Reactions/2.03%3A_Sonogashira_Coupling)28. Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--29. Yao, Q., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 51(40), 10074-10078. --INVALID-LINK--
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. grokipedia.com [grokipedia.com]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Harnessing 1,8-Naphthyridin-2-amine for the Development of Novel Anticancer Agents
Introduction: The Privileged Status of 1,8-Naphthyridines in Oncology
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." This designation stems from its ability to serve as a foundational structure for a multitude of biologically active compounds across various therapeutic areas.[1] In the realm of oncology, 1,8-naphthyridine derivatives have demonstrated a remarkable breadth of anticancer activities, targeting diverse and critical cellular pathways implicated in tumor growth, proliferation, and survival.[2]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on leveraging 1,8-naphthyridin-2-amine as a versatile building block for the design and synthesis of novel anticancer agents. We will delve into the synthetic strategies, key molecular targets, and provide detailed protocols for the in vitro and in vivo evaluation of these promising compounds.
Strategic Importance of the this compound Building Block
The strategic selection of this compound as a starting material is underpinned by several key advantages:
-
Synthetic Tractability: The amino group at the C2 position provides a convenient handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Bioisosteric Replacement: The 1,8-naphthyridine nucleus can act as a bioisostere for other bicyclic heteroaromatic systems found in known anticancer drugs, offering opportunities to modulate physicochemical properties and improve drug-like characteristics.
-
Diverse Mechanisms of Action: Derivatives of this scaffold have been shown to inhibit a range of cancer-relevant targets, including topoisomerases and a variety of protein kinases, highlighting its versatility in addressing different cancer pathologies.[3][4]
One of the most notable examples of a 1,8-naphthyridine-based anticancer agent is vosaroxin (formerly SNS-595) , a topoisomerase II inhibitor that has undergone clinical investigation for the treatment of acute myeloid leukemia (AML).[5] The success of vosaroxin underscores the therapeutic potential of this scaffold and serves as a compelling case study for further drug discovery efforts.
Synthetic Methodologies: Accessing the 1,8-Naphthyridine Core
The construction of the 1,8-naphthyridine ring system is most commonly achieved through the Friedländer annulation , a condensation reaction between a 2-amino-pyridine-3-carbaldehyde (or ketone) and a compound containing a reactive α-methylene group.[6][7] This method is highly versatile and can be catalyzed by either acids or bases. Modern variations of this reaction often employ environmentally benign conditions, such as the use of ionic liquids or solvent-free grinding, to improve yields and simplify purification.[8][9]
Protocol 1: General Friedländer Synthesis of 1,8-Naphthyridine Derivatives
This protocol outlines a general, environmentally friendly procedure for the synthesis of substituted 1,8-naphthyridines, which can be adapted for the synthesis of the parent this compound.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl acetoacetate)
-
Choline hydroxide (ChOH) as a catalyst[10]
-
Water (H₂O)
-
Ethyl acetate
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5-1.5 mmol) in water (1 mL).
-
Add choline hydroxide (1 mol%) to the reaction mixture.[10]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[10]
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 1,8-naphthyridine derivative.
Key Molecular Targets and Mechanisms of Action
The anticancer effects of 1,8-naphthyridine derivatives are mediated through their interaction with several key cellular targets. Understanding these mechanisms is crucial for the rational design of new and more effective agents.
Kinase Inhibition
A significant number of 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[3]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, promoting cell proliferation, survival, and migration.[4][11] 1,8-Naphthyridine-based compounds have been developed as potent EGFR inhibitors.
-
c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor growth, invasion, and metastasis.[12][13] Aberrant c-Met signaling is implicated in a wide variety of human cancers. The 1,8-naphthyridine scaffold has been successfully employed to generate c-Met inhibitors.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, regulating cell growth, proliferation, and survival.[14][15] Several 1,8-naphthyridine derivatives have been reported to target components of this critical pathway.
References
- 1. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancers | Special Issue : Targeting PI3K Signaling in Cancer [mdpi.com]
- 3. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. A phase Ib study of vosaroxin, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. carnabio.com [carnabio.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1,8-Naphthyridin-2-amine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Drug Discovery
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become paramount targets in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. Within the medicinal chemist's arsenal, certain molecular frameworks, known as "privileged scaffolds," display an exceptional ability to bind to multiple biological targets with high affinity. The 1,8-naphthyridine core is a quintessential example of such a scaffold.[1][2]
The 1,8-naphthyridine structure, a bicyclic heteroaromatic system containing two nitrogen atoms, possesses inherent properties that make it ideal for kinase inhibition. Its rigid planar structure provides a foundation for the precise spatial orientation of various substituents, while the strategically positioned nitrogen atoms act as key hydrogen bond acceptors and donors. This allows derivatives to mimic the adenine portion of ATP, effectively competing for and occupying the enzyme's active site. The versatility of its synthesis and the wide range of biological activities exhibited by its derivatives have captured the immense curiosity of researchers.[1][3][4][5]
This guide focuses specifically on 1,8-Naphthyridin-2-amine , a crucial starting material that serves as a versatile building block for generating extensive libraries of potent and selective kinase inhibitors. We will explore the synthetic rationale, key reaction protocols, and structure-activity relationships (SAR) that underpin its successful application in drug development.
Strategic Synthesis and Rationale: From Building Block to Lead Compound
The power of this compound lies in its nucleophilic amino group at the C2 position, which serves as a primary handle for diversification. This position typically extends into the solvent-exposed region of the kinase ATP pocket, allowing for modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for diversifying the this compound scaffold.
Causality Behind Experimental Choices:
-
N-Arylation (e.g., Buchwald-Hartwig Coupling): This is arguably the most critical modification. Attaching various substituted aryl or heteroaryl rings to the 2-amino group allows for extensive exploration of the pocket near the ATP-binding site's entrance. The choice of the aryl group is causal: electron-donating or withdrawing groups, steric bulk, and the potential for additional hydrogen bonds all directly impact kinase selectivity and potency. For instance, a bulky hydrophobic group may favor binding to kinases with larger gatekeeper residues.
-
Amide Bond Formation: Coupling the 2-amino group with a diverse set of carboxylic acids is a robust method for rapidly generating a library of compounds.[6] The resulting amide bond is stable and introduces a hydrogen bond donor (the N-H) and acceptor (the C=O), which can form new, potency-enhancing interactions within the active site. This strategy is often employed to improve physicochemical properties like solubility.
-
Core Modifications (Friedländer Annulation & Subsequent Steps): While this guide focuses on using this compound as a starting material, it's crucial to understand its own synthesis, often via a Friedländer-type condensation of 2-aminonicotinaldehyde with a ketone or other active methylene compound.[3][4] This primary synthesis route allows for the introduction of substituents on the second ring of the naphthyridine core, which can be used to block unwanted metabolism or create additional interactions with the kinase.
The Mechanism of Inhibition: A Look at the Kinase Hinge
The efficacy of 1,8-naphthyridine-based inhibitors is fundamentally rooted in their ability to interact with the "hinge" region of the kinase, the flexible loop connecting the N- and C-terminal lobes of the catalytic domain. This interaction is a hallmark of many Type I ATP-competitive inhibitors.
The 1,8-naphthyridine scaffold typically forms two critical hydrogen bonds with the backbone of the hinge region:
-
The N1 nitrogen of the naphthyridine ring acts as a hydrogen bond acceptor.
-
The exocyclic N-H of the 2-amino group acts as a hydrogen bond donor.
This bidentate hydrogen bonding pattern anchors the inhibitor firmly in the ATP-binding site, providing a stable platform for its other substituents to make further affinity-driving contacts.
Caption: Key hydrogen bonding between the inhibitor and the kinase hinge region.
Target Landscape and Structure-Activity Relationship (SAR)
Derivatives of this compound have shown potent activity against a wide range of kinases implicated in cancer and other diseases.[3][5][7] The specific substitutions on the scaffold dictate the selectivity profile.
| Inhibitor Scaffold Base | Target Kinase(s) | Reported Potency (IC50) | Key SAR Insights | Reference |
| 2-Anilino-1,8-naphthyridine | EGFR, FGFR | Low nM | The nature of the aniline substituent is critical for selectivity between EGFR and FGFR. | [3],[4] |
| 1,6-Naphthyridin-2(1H)-one | FGFR4 | Low nM | A specific cysteine (Cys552) in FGFR4 can be targeted for covalent inhibition, granting high selectivity. | [8] |
| Naphthyridine-based | Casein Kinase 2 (CK2) | 6 nM | A 4-aminopiperidine substituent at the C7 position was found to significantly enhance cell permeability and potency. | [9] |
| Multi-substituted | c-Met, PDK1 | Varies | Combinations of substitutions are required to achieve dual inhibition profiles. | [3],[4] |
| 2,8-Disubstituted-1,5-naphthyridine | PI4K | Low nM | Basic groups at the 8-position were found to be crucial for activity. | [10] |
*Note: While the table includes related naphthyridine isomers (1,6- and 1,5-) for a broader context on scaffold potential, our protocols focus on the 1,8-naphthyridine-2-amine starting point.
Key SAR takeaways:
-
The 2-Amino Substituent: This is the primary driver of potency and selectivity. Hydrophobic, aromatic substituents are generally favored.
-
C3 and C4 Positions: Small substituents like cyano or carboxamide groups at the C3 position can pick up additional interactions.[6] Bulky groups here are often detrimental.
-
C7 Position: This position often points towards the ribose pocket. Introducing polar groups can enhance solubility, while other modifications can improve selectivity.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. Each step includes a rationale to ensure the researcher understands the underlying chemistry, allowing for troubleshooting and adaptation.
Protocol 1: Synthesis of a 2-(Arylamino)-1,8-naphthyridine Intermediate via Buchwald-Hartwig Amination
Objective: To couple 2-amino-1,8-naphthyridine with a substituted aryl bromide. This protocol creates the core structure for a large class of kinase inhibitors.
Rationale: The Palladium-catalyzed Buchwald-Hartwig reaction is a highly efficient method for forming C-N bonds. The choice of ligand (e.g., Xantphos) is critical for promoting reductive elimination and preventing side reactions. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
Materials:
-
2-Amino-1,8-naphthyridine (1.0 eq)
-
Substituted Aryl Bromide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-1,8-naphthyridine (1.0 eq), the aryl bromide (1.1 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent and Catalyst: Evacuate and backfill the flask with nitrogen or argon three times. Add Pd₂(dba)₃ (0.02 eq).
-
Reaction: Add anhydrous toluene via syringe. The volume should be sufficient to create a ~0.1 M solution.
-
Heating: Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Synthesis of a Final Inhibitor via Amide Coupling
Objective: To couple a previously synthesized 1,8-naphthyridine derivative containing a carboxylic acid moiety with an amine.
Rationale: This protocol uses EDC (a water-soluble carbodiimide) and HOBt to form a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate is readily attacked by the amine nucleophile to form a stable amide bond. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH.
Materials:
-
Naphthyridine-carboxylic acid intermediate (1.0 eq)
-
Desired Amine (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve the naphthyridine-carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Reagents: Add EDC (1.5 eq) and HOBt (1.5 eq) to the solution. Stir at room temperature for 30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired amine (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-16 hours).
-
Work-up: Pour the reaction mixture into ice-water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture multiple times with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash chromatography or preparative HPLC.
-
Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Outlook
This compound is a cornerstone scaffold in the design and synthesis of kinase inhibitors. Its inherent structural features facilitate high-affinity binding to the kinase hinge region, while its chemical tractability allows for extensive and rational modification. The protocols and insights provided herein demonstrate a clear path from this fundamental building block to potent, biologically active molecules. As our understanding of kinase biology deepens, the strategic application of privileged scaffolds like 1,8-naphthyridine will continue to be a highly successful approach in the development of next-generation targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Purification of 1,8-Naphthyridin-2-amine by Silica Gel Column Chromatography
Introduction: The Need for Purity in a Privileged Scaffold
The 1,8-naphthyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimicrobial to anticancer and antiviral activities.[1][2] 1,8-Naphthyridin-2-amine, specifically, serves as a critical building block for the synthesis of these complex molecules. The integrity of downstream applications—be it in drug discovery, materials science, or chemical biology—is directly contingent on the purity of this starting material. Impurities from the synthesis, such as starting materials, isomers, or byproducts, can lead to ambiguous biological data, failed reactions, and significant loss of time and resources.
This application note provides a robust, field-proven protocol for the purification of crude this compound using silica gel column chromatography. The methodology is designed to be a self-validating system, explaining the causality behind each step to empower researchers to adapt and troubleshoot the process effectively.
Principle of Separation: Exploiting Molecular Properties
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, the key molecular features guiding this separation are:
-
Polarity: The presence of two nitrogen atoms within the aromatic rings and an exocyclic amino group imparts significant polarity to the molecule.[3]
-
Basicity: The amino group and the pyridine-type ring nitrogens are basic, making the molecule susceptible to strong, sometimes irreversible, interactions with the acidic surface of standard silica gel.[4]
Our strategy employs a normal-phase chromatography setup using silica gel, a highly polar stationary phase. The mobile phase is a less polar organic solvent system. The polar this compound will have a moderate affinity for the silica gel. By carefully tuning the polarity of the mobile phase, we can achieve controlled elution of the target compound while retaining more polar impurities and washing away less polar ones. To counteract the basicity of the amine and prevent peak tailing, a small amount of a basic modifier (triethylamine) is incorporated into the mobile phase, which deactivates the acidic silanol groups on the silica surface.[5]
Materials, Reagents, and Safety
Equipment and Materials
-
Glass chromatography column with stopcock
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC development chamber
-
UV lamp (254 nm and 366 nm)
-
Round-bottom flasks
-
Rotary evaporator
-
Fraction collection tubes
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Reagents and Solvents
-
Crude this compound
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Triethylamine (TEA)
-
TLC stain (e.g., potassium permanganate solution)
Critical Safety Precautions
This compound and its derivatives are biologically active compounds and must be handled with care.
-
Chemical Hazards: The target compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7][8]
-
Handling: Always handle the solid compound and its solutions in a well-ventilated fume hood.[9][10][11] Wear appropriate PPE at all times.
-
Solvent Safety: Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.
Detailed Experimental Protocol
This protocol is divided into two key stages: method development using TLC and the full-scale column purification.
Stage 1: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
The success of column chromatography is predetermined by the selection of an appropriate mobile phase. TLC is the ideal tool for this optimization.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of dichloromethane or methanol.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Developing the Chromatogram: Prepare a series of developing chambers with different solvent systems. A good starting point for polar, basic compounds like this is a mixture of a moderately polar solvent and a highly polar one, with a basic additive.
-
System A: 95:5 (v/v) Dichloromethane / Methanol + 0.5% Triethylamine
-
System B: 80:20 (v/v) Ethyl Acetate / Hexane + 0.5% Triethylamine
-
-
Analysis: Place the spotted TLC plate in a chamber and allow the solvent front to travel up the plate. Once complete, remove the plate and mark the solvent front.
-
Visualization:
-
First, view the plate under a UV lamp (254 nm). Aromatic compounds like 1,8-naphthyridines will appear as dark spots.
-
Next, stain the plate using a potassium permanganate dip. Compounds that can be oxidized will appear as yellow/brown spots on a purple background.[12]
-
-
Interpretation and Selection: The ideal mobile phase will result in the spot corresponding to this compound having a Retention Factor (Rf) of approximately 0.25-0.35 .
-
If Rf is too low (<0.2), the solvent is not polar enough. Increase the proportion of the more polar component (e.g., increase methanol in the DCM/MeOH system).
-
If Rf is too high (>0.5), the solvent is too polar. Decrease the proportion of the polar component.
-
Observe for "tailing" or "streaking." If present, ensure that triethylamine (~0.5-1%) is included in the mobile phase to improve the spot shape.[5]
-
Stage 2: Preparative Column Chromatography
Once the optimal mobile phase is determined, proceed with the preparative column.
Workflow Overview
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (or pure hexane).
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .
-
Once packed, add another thin layer of sand to the top to protect the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the column, ensuring not to disturb the top layer of sand/silica.
-
Open the stopcock and begin collecting the eluent in numbered test tubes or vials.
-
Maintain a constant head of solvent above the silica bed throughout the process.
-
If impurities are close in polarity, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the percentage of the more polar solvent. For example, begin with 1% MeOH in DCM and slowly increase to 5-10% MeOH.[2][5]
-
-
Fraction Analysis and Product Isolation:
-
Spot every few collected fractions onto a TLC plate.
-
Develop the TLC plate using the same mobile phase to identify which fractions contain the pure product. The pure fractions should show a single spot at the target Rf value.
-
Combine all fractions containing the pure compound into a single, clean round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified this compound as a solid.
-
Expected Results and Data Summary
The following table provides a summary of the typical parameters and expected outcomes for this purification protocol.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (100-200 mesh) | Standard polar adsorbent suitable for separating polar heterocyclic compounds.[2] |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.5-1% Triethylamine | Offers tunable polarity. Triethylamine is critical to prevent peak tailing of the basic amine.[1][5] |
| Target Rf | 0.25 - 0.35 | Provides the optimal balance between retention and elution time for good separation. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution, especially for less soluble compounds. |
| Purity Assessment | TLC, 1H NMR | TLC confirms the presence of a single component. NMR confirms structural integrity and absence of proton-bearing impurities. |
| Expected Purity | >97% | Commercially available high-purity samples are typically around 97%. |
| Physical Form | Solid | The final product should be isolated as a solid after solvent removal. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
Caption: Decision-making guide for troubleshooting common chromatography issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Impurities have very similar polarity to the product.- Column was overloaded with crude material. | - Optimize the mobile phase further with TLC, trying different solvent combinations.- Employ a shallower elution gradient to increase resolution.[5]- Reduce the amount of crude material loaded onto the column. |
| Peak Tailing/Streaking | - Strong acidic-basic interaction between the amine product and acidic silanol groups on the silica surface. | - The primary solution is to add a basic modifier like 0.5-1% triethylamine (TEA) to the mobile phase. This neutralizes the acidic sites.[5] |
| Low Product Recovery | - The compound is highly polar and is irreversibly adsorbing to the silica gel. | - Deactivate the silica by pre-flushing the column with a mobile phase containing TEA.- Consider switching the stationary phase to neutral or basic alumina.[5]- If the product is still on the column, try flushing with a very polar solvent (e.g., 10-20% MeOH in DCM). |
| Compound Not Eluting (Rf ≈ 0) | - The mobile phase is not polar enough to move the compound. | - Significantly increase the polarity of the mobile phase (e.g., increase the percentage of methanol). |
| "Oiling Out" after Evaporation | - Persistent solvent or a low-melting impurity is present. | - Ensure the product is dried under high vacuum for an extended period.- If purity is the issue, a second purification (re-chromatography or recrystallization) may be needed.[5] |
Alternative Purification Strategies
If column chromatography proves insufficient for achieving the desired purity, consider these orthogonal methods:
-
Recrystallization: An effective method for crystalline solids. The challenge lies in finding a suitable single or binary solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[4]
-
Acid-Base Extraction: This chemical method leverages the basicity of the amine. The crude mixture can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.[4][5]
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 15992-83-3: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tuning the sensitivity towards mercury via cooperative binding to d -fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid de ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02122B [pubs.rsc.org]
- 7. 2-Amino-7-methyl-1,8-naphthyridine | C9H9N3 | CID 594420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. echemi.com [echemi.com]
- 10. 7-AMINO-1,8-NAPHTHYRIDIN-2(8H)-ONE - Safety Data Sheet [chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. scs.illinois.edu [scs.illinois.edu]
Application Note: A Protocol for the Recrystallization of High-Purity 1,8-Naphthyridin-2-amine
Introduction: The Critical Role of Purity for a Privileged Scaffold
1,8-Naphthyridine and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 1,8-Naphthyridin-2-amine is a key building block for the synthesis of these complex molecules. The reliability of downstream applications, from biological screening to drug development, is fundamentally dependent on the purity of this starting material. Impurities can lead to ambiguous biological data, introduce downstream reaction failures, and complicate regulatory approval processes.
This application note provides a detailed, field-proven guide to achieving high purity of this compound through recrystallization. It moves beyond a simple list of steps to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the protocol effectively.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique based on differential solubility.[2] The core principle is that the compound of interest and its impurities will have different solubility profiles in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the "mother liquor") or completely insoluble in the hot solvent (allowing for removal by hot filtration).
Identifying the Challenge: Common Impurities in Synthesis
The efficacy of any purification method depends on understanding the impurities to be removed. Syntheses of 1,8-naphthyridines, such as the Friedländer condensation, can introduce several types of contaminants.[3][4][5]
-
Unreacted Starting Materials: Precursors like 2-aminopyridine derivatives are common, often possessing similar basicity to the product.[3][6]
-
Side-Products: Isomeric byproducts or products from alternative cyclization pathways can be difficult to separate due to their structural similarity.[3][6]
-
High-Boiling Point Solvents: Residual solvents from the reaction, such as DMSO or pyridine, can remain trapped in the crude solid.[3]
-
Polymeric Tars: High-molecular-weight, often colored, byproducts can form under harsh reaction conditions.[7]
The following diagram illustrates the target molecule and a common basic impurity.
Caption: Target molecule and a common process impurity.
Preliminary Purification: Targeted Removal of Basic Impurities
For crude products heavily contaminated with basic impurities like 2-aminopyridine, a preliminary acid wash is significantly more efficient than relying solely on recrystallization.[3] This liquid-liquid extraction leverages the basicity of the impurity to selectively move it into an aqueous phase.
Protocol 1: Acidic Wash for Basic Impurity Removal
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Extraction: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the acid wash should be 1-2 times the volume of the organic layer. The basic impurity (e.g., 2-aminopyridine) will be protonated, forming a water-soluble hydrochloride salt that partitions into the aqueous layer.[3]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pre-purified product, which is now ready for recrystallization.
Core Protocol: Recrystallization of this compound
The selection of the recrystallization solvent is the most critical step. Due to the polar, heterocyclic nature of this compound, polar protic solvents are excellent starting points. Ethanol has been shown to be effective for similar naphthyridine structures.[8][9] Water can also be a highly effective and green solvent choice for polar compounds.[10][11][12]
Table 1: Recommended Solvent Systems & Properties
| Solvent System | Rationale & Use Case | Boiling Point (°C) |
| Ethanol (EtOH) | Primary Choice: Good solvency at high temperatures and lower solvency when cold for many N-heterocycles. | 78.4 |
| Water (H₂O) | Green Alternative: Excellent for highly polar molecules. May require larger volumes. | 100 |
| Ethanol/Water | Mixed System: For fine-tuning solubility. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a drop of ethanol. | Variable |
| Isopropanol | Alternative Alcohol: Similar properties to ethanol, can sometimes offer a better crystallization profile. | 82.6 |
Protocol 2: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude or pre-purified this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating on a hot plate with stirring.
-
Achieve Saturation: Continue to add hot ethanol in small portions until the solid has just completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for 2-5 minutes. The charcoal adsorbs high-molecular-weight colored impurities.
-
Hot Filtration (Crucial if Charcoal is Used): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[3]
-
Slow Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, high-purity crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash: Gently wash the collected crystals (the "filter cake") with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.[3]
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent. A vacuum oven set to a moderate temperature (e.g., 40-50 °C) is ideal.[3]
Workflow Visualization
The following diagram outlines the complete purification workflow, incorporating both the preliminary acid wash and the core recrystallization protocol.
Caption: Comprehensive purification workflow for this compound.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| "Oiling Out" | The solution is supersaturated to the point where the solute's solubility is exceeded above its melting point. Cooling is too rapid. | Reheat the mixture to dissolve the oil, add 10-20% more solvent, and allow it to cool much more slowly. Consider a solvent with a lower boiling point.[6] |
| No Crystals Form | Too much solvent was used (solution is not saturated). The compound is highly soluble even at low temperatures. | Gently boil off some of the solvent to increase the concentration and allow it to cool again. Try inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound.[6] |
| Very Low Yield | Too much solvent was used. Premature crystallization occurred during hot filtration. The compound is significantly soluble in the cold solvent. | Use the absolute minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Maximize cooling time in the ice bath. The mother liquor can be concentrated to recover a second, less pure crop of crystals.[6] |
| Product Still Impure | The chosen solvent does not effectively differentiate between the product and a key impurity. Cooling was too fast, trapping impurities in the crystal lattice. | Attempt recrystallization with a different solvent system (see Table 1). Ensure cooling is as slow as possible. If impurities persist, consider purification by column chromatography.[6] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
- 8. 17965-81-0 CAS MSDS (1,6-NAPHTHYRIDIN-2-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
An In-Depth Guide to the Synthetic Derivatization of 1,8-Naphthyridin-2-amine's 2-Amino Group
The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention from researchers in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional pharmacophore capable of engaging with a multitude of biological targets. Derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[2][3] This versatility has established them as critical components in the development of novel therapeutic agents.[3][4]
The 2-amino group of this compound serves as a pivotal and highly versatile synthetic handle. Its derivatization allows for the systematic modification of the molecule's steric and electronic properties. This chemical modulation is fundamental to structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. This guide provides detailed protocols and mechanistic insights into the key strategies for derivatizing this amino group, empowering researchers to efficiently generate diverse chemical libraries for screening and drug development.
Methodology I: N-Acylation for Amide Synthesis
The conversion of the 2-amino group to an amide via N-acylation is one of the most fundamental and reliable derivatization strategies. This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor, and an appended R-group, which can be varied to probe different binding pockets of a biological target. The reaction is typically achieved by treating the amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base.
Causality Behind Experimental Choices
-
Acylating Agent: Acid chlorides are generally more reactive than anhydrides, leading to faster reaction times. However, they also produce stoichiometric amounts of hydrochloric acid, necessitating a base to prevent protonation and deactivation of the starting amine.
-
Base: A tertiary amine like triethylamine (TEA) or a milder base like pyridine is used. Its primary role is to act as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated during the reaction. This maintains the nucleophilicity of the 2-amino-1,8-naphthyridine.
-
Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are preferred to prevent hydrolysis of the highly reactive acylating agent.
Experimental Protocol: General Procedure for N-Acylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acid chloride (1.1 eq) dropwise via syringe. If using an anhydride, it can often be added in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-acylated 1,8-naphthyridine.
Self-Validation and Troubleshooting
-
Expected Outcome: Formation of a new amide C-N bond.
-
Characterization:
-
¹H NMR: Appearance of a new amide N-H signal (typically a broad singlet) and signals corresponding to the acyl group. A downfield shift of the aromatic protons adjacent to the amide group may be observed.
-
IR Spectroscopy: Appearance of a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹ and an N-H bend (amide II band) around 1550 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the acylated product.
-
-
Troubleshooting: If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required. If starting material remains, ensure the acylating agent is not degraded and consider adding an additional portion.
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Methodology II: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
For the synthesis of N-aryl derivatives, modern palladium-catalyzed cross-coupling reactions offer superior scope and efficiency compared to older methods like the Ullmann condensation.[5] The Buchwald-Hartwig amination is the preeminent method for constructing C(sp²)-N bonds, coupling amines with aryl halides or triflates.[6][7]
Causality Behind Experimental Choices
-
Catalyst System: The reaction is not feasible without a catalyst. The system consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand.
-
Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized biarylphosphines like RuPhos) are essential.[8][9] They promote the formation of a monoligated Pd(0) complex, facilitate the rate-limiting oxidative addition step, and accelerate the final reductive elimination to release the product.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[8]
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene, dioxane, or THF are used to accommodate the often-elevated reaction temperatures.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.
-
Addition of Solids: Under a positive pressure of Argon, add this compound (1.2 eq) and the base (e.g., NaOtBu, 1.4 eq).
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to a concentration of 0.1-0.2 M.
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired N-aryl-1,8-naphthyridin-2-amine.
Self-Validation and Troubleshooting
-
Expected Outcome: Formation of a new C(aryl)-N bond.
-
Characterization:
-
¹H & ¹³C NMR: Appearance of signals corresponding to the newly introduced aryl group.
-
Mass Spectrometry: The molecular ion peak will confirm the mass of the coupled product.
-
-
Troubleshooting: Low yield is often due to catalyst deactivation (oxygen) or an inappropriate ligand/base combination. Screen different ligands and bases. Ensure all reagents and the solvent are scrupulously anhydrous.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Methodology III: Condensation to Form Schiff Bases (Imines)
The reaction of the primary 2-amino group with an aldehyde or ketone provides a straightforward route to Schiff bases (or imines). This derivatization is valuable as the C=N double bond can be further reduced to a secondary amine or used as a scaffold to build more complex heterocyclic systems. Recent studies have shown that these reactions can be efficiently promoted using ultrasound irradiation, leading to higher yields and faster reaction times.[10][11]
Causality Behind Experimental Choices
-
Reactants: The carbonyl compound (aldehyde or ketone) reacts with the nucleophilic amine. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.
-
Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Conditions: The reaction is a dehydration, releasing one molecule of water. To drive the equilibrium towards the product, water can be removed, for example, by using a Dean-Stark apparatus or by carrying out the reaction in a high-boiling solvent. Alternatively, using an alcohol like ethanol as the solvent allows for simple reflux conditions to be effective.
Experimental Protocol: Schiff Base Formation
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.0-1.1 eq).
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure and the residue purified by column chromatography or recrystallization.
Self-Validation and Troubleshooting
-
Expected Outcome: Formation of a C=N imine bond.
-
Characterization:
-
¹H NMR: The disappearance of the two NH₂ protons and the appearance of a new singlet for the imine proton (-N=CH-) in the range of δ 8.0–9.0 ppm are key diagnostic signals.[11]
-
IR Spectroscopy: Disappearance of the N-H stretching bands of the primary amine and appearance of a C=N stretching band around 1600-1650 cm⁻¹.
-
-
Troubleshooting: If the reaction does not proceed, ensure the carbonyl compound is of high purity. For less reactive ketones, removal of water using a Dean-Stark trap may be necessary.
Visualization: Schiff Base Formation Workflow
Caption: Workflow for the synthesis of Schiff bases from this compound.
Data Summary: Representative Reaction Conditions
| Derivatization Type | Key Reagents | Solvent | Temperature | Typical Time | Reference |
| N-Acylation | R-COCl, Et₃N | DCM | 0 °C to RT | 2-12 h | General Method |
| N-Arylation | Ar-Br, Pd₂(dba)₃, Ligand, NaOtBu | Toluene | 80-110 °C | 12-24 h | [6][7][8] |
| Schiff Base | R-CHO, Acetic Acid (cat.) | Ethanol | Reflux (~78 °C) | 2-6 h | [11] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. jk-sci.com [jk-sci.com]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient sonochemical synthesis of novel Schiff's bases, thiazolidine, and pyrazolidine incorporating 1,8-naphthyridine moiety and their cytotoxic activity against HePG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficient Sonochemical Synthesis of Novel Schiff's Bases, Thiazolidine, and Pyrazolidine Incorporating 1,8-Naphthyridine Moiety and Their Cytotoxic Activity against HePG2 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Solid-Phase Synthesis of 1,8-Naphthyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of such compounds, facilitating accelerated structure-activity relationship (SAR) studies in drug discovery. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the application of 1,8-naphthyridin-2-amine chemistry to a solid-phase format. We will explore the rationale behind resin and linker selection, detail a robust protocol for the immobilization and on-resin diversification of the naphthyridine scaffold, and provide validated cleavage and purification methodologies.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine ring system, a bioisostere of quinoline, has garnered immense interest from medicinal chemists.[2] Its rigid, planar structure and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. Notable examples of drugs and clinical candidates featuring this scaffold underscore its therapeutic potential.[4] The amenability of the 1,8-naphthyridine core to substitution at multiple positions allows for the fine-tuning of its pharmacological properties.[3]
Solid-phase organic synthesis provides a strategic advantage for exploring the chemical space around this scaffold. By immobilizing the 1,8-naphthyridine core on a polymer support, excess reagents and by-products can be easily removed by simple filtration, streamlining the purification process and enabling the parallel synthesis of large compound libraries.
Strategic Considerations for Solid-Phase Synthesis
The successful solid-phase synthesis of this compound derivatives hinges on a carefully planned strategy, encompassing the choice of the solid support, the nature of the linking moiety, and the point of attachment to the scaffold.
Resin Selection
The choice of resin is dictated by the chemical conditions of the planned synthetic route. Polystyrene resins, such as Wang resin and 2-chlorotrityl chloride resin, are commonly employed due to their good swelling properties in a range of organic solvents and their compatibility with a variety of reaction conditions.[5][6] For syntheses targeting a C-terminal amide in the final product, Rink Amide resin is a suitable choice.[7]
Linker Strategy: A Traceless Approach
A "traceless" linker is often desirable, as it leaves no residual functionality on the cleaved product. This is particularly important in medicinal chemistry, where even small modifications can significantly impact biological activity. A safety-catch linker strategy offers a robust approach, where the linker is stable to the reaction conditions used for scaffold elaboration but can be "activated" for cleavage under a specific set of conditions.[8][9]
For the synthesis of this compound derivatives, a plausible strategy involves anchoring a precursor molecule to the resin, performing the key synthetic transformations on the solid support, and then cleaving the final product.
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step methodology for the solid-phase synthesis of a library of N-acylated this compound derivatives. This protocol is based on established principles of solid-phase synthesis and the known solution-phase chemistry of 1,8-naphthyridines.
Overall Synthetic Scheme
The proposed workflow involves the initial immobilization of a suitable 1,8-naphthyridine building block onto a solid support, followed by on-resin modification and subsequent cleavage to yield the desired products.
Caption: Overall workflow for the solid-phase synthesis of this compound derivatives.
Protocol 1: Immobilization of 7-hydroxy-1,8-naphthyridin-2-amine on Wang Resin
This protocol describes the attachment of a functionalized 1,8-naphthyridine building block to Wang resin, a common support for solid-phase synthesis. The hydroxyl group at the 7-position serves as the anchor point to the resin.
Materials:
-
Wang resin (100-200 mesh, ~1.0 mmol/g loading)
-
7-hydroxy-1,8-naphthyridin-2-amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add DCM (15 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Resin Washing: Drain the DCM and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Coupling Reaction:
-
In a separate flask, dissolve 7-hydroxy-1,8-naphthyridin-2-amine (3.0 mmol, 3 eq.) and DMAP (0.1 mmol, 0.1 eq.) in anhydrous DMF (10 mL).
-
Add this solution to the swelled and washed resin.
-
Add DIC (3.0 mmol, 3 eq.) to the resin suspension.
-
Agitate the mixture at room temperature for 12-16 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DCM for 1 hour. Wash the resin as described in step 4.
-
Drying: Dry the resin under high vacuum to a constant weight. The loading of the building block can be determined by spectroscopic methods or by cleaving a small amount of resin-bound material.
Protocol 2: On-Resin Acylation of the 2-Amino Group
This protocol details the diversification of the resin-bound 1,8-naphthyridine scaffold by acylation of the 2-amino group with a variety of carboxylic acids.
Materials:
-
Resin-bound 7-hydroxy-1,8-naphthyridin-2-amine (from Protocol 1)
-
A library of carboxylic acids (R-COOH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Preparation: Swell the resin-bound 1,8-naphthyridine (0.1 mmol) in DMF (2 mL) for 30 minutes in a reaction block well or a small solid-phase synthesis vessel.
-
Acylation:
-
In a separate vial, pre-activate the carboxylic acid (0.5 mmol, 5 eq.) with HBTU (0.45 mmol, 4.5 eq.) and DIPEA (1.0 mmol, 10 eq.) in DMF (1 mL) for 15 minutes.
-
Add the pre-activated carboxylic acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of N-Acyl-1,8-naphthyridin-2-amines from Wang Resin
This protocol describes the release of the final products from the solid support using acidic conditions.
Materials:
-
Acylated resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail (2 mL) to the dry, acylated resin (0.1 mmol).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 0.5 mL) and DCM (2 x 1 mL). Combine the filtrates.
-
Concentrate the combined filtrates under a stream of nitrogen.
-
-
Precipitation:
-
Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
-
Purification: Purify the crude product by preparative HPLC to obtain the desired N-acyl-1,8-naphthyridin-2-amine.
Data Presentation
The following table provides representative data for the synthesis of a small set of N-acyl-1,8-naphthyridin-2-amine derivatives using the protocols described above.
| Entry | Acyl Group (R-CO) | Crude Purity (%) | Isolated Yield (%) |
| 1 | Acetyl | 85 | 78 |
| 2 | Benzoyl | 82 | 75 |
| 3 | 4-Chlorobenzoyl | 80 | 72 |
| 4 | Cyclohexanecarbonyl | 88 | 81 |
Purity determined by LC-MS analysis of the crude product after cleavage. Yields are calculated based on the initial loading of the Wang resin.
Causality and Self-Validation
-
Choice of Wang Resin: The acid-labile nature of the benzyl-type linker in Wang resin allows for cleavage under moderately strong acidic conditions (e.g., high concentration of TFA), which is compatible with the stability of the 1,8-naphthyridine core.[5]
-
Immobilization Strategy: Attaching the scaffold via a hydroxyl group at a position distal to the site of diversification (the 2-amino group) ensures that the reactive site is freely accessible for subsequent chemical transformations.
-
On-Resin Acylation: The use of standard peptide coupling reagents like HBTU provides efficient and rapid amide bond formation with a wide range of carboxylic acids, enabling the generation of a diverse library of analogs.
-
Cleavage Cocktail: The inclusion of scavengers like triisopropylsilane (TIS) in the TFA cleavage cocktail is crucial to quench reactive carbocations that are formed during the cleavage of the linker from the resin, thereby preventing side reactions with the electron-rich 1,8-naphthyridine ring system.[10]
Conclusion
The protocols and strategies outlined in this guide demonstrate the feasibility and efficiency of employing solid-phase organic synthesis for the generation of this compound derivative libraries. This approach facilitates rapid SAR exploration, which is a cornerstone of modern drug discovery programs. The inherent modularity of this synthetic route allows for the introduction of diverse functionalities, paving the way for the discovery of novel therapeutic agents based on this privileged scaffold.
References
- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chimia.ch [chimia.ch]
- 7. rsc.org [rsc.org]
- 8. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
In vitro cytotoxicity assay protocol for 1,8-Naphthyridin-2-amine derivatives
Topic: In Vitro Cytotoxicity Assay Protocol for 1,8-Naphthyridin-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, this compound derivatives have emerged as a promising class of compounds in oncology research, often demonstrating potent cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action for many of these derivatives involves the inhibition of critical cellular targets such as topoisomerase II or various protein kinases, leading to cell cycle arrest and apoptosis.[3]
The preclinical evaluation of these novel chemical entities mandates a robust and reproducible assessment of their cytotoxic potential. This application note serves as a comprehensive guide for researchers, providing a detailed framework for determining the in vitro cytotoxicity of this compound derivatives. We will delve into the principles behind commonly employed cytotoxicity assays, offer step-by-step protocols, and provide insights into data analysis and interpretation, ensuring scientific integrity and logical experimental design.
Choosing the Right Cytotoxicity Assay: A Matter of Mechanism
Selecting an appropriate cytotoxicity assay is contingent upon the anticipated mechanism of cell death and the specific research question. Cytotoxicity assays can be broadly categorized based on the cellular parameter they measure. A multi-parametric approach, utilizing assays that probe different cellular events, is often recommended to build a comprehensive cytotoxicity profile and avoid misleading interpretations.[6]
Here, we present a decision-making framework to guide the selection of the most suitable assay(s) for your this compound derivatives.
Caption: Decision tree for selecting an appropriate cytotoxicity assay.
Core Experimental Protocols
This section provides detailed, step-by-step methodologies for two robust and widely used cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HL-60, PC-3)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.[9]
-
Expert Tip: The optimal seeding density varies between cell lines and should be determined empirically to ensure cells are in the logarithmic growth phase during the assay.[10] Fill outer wells with sterile PBS to minimize "edge effects."[11]
-
-
Compound Treatment:
-
After 24 hours of incubation to allow for cell adherence, prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells (typically ≤ 0.5%).[10][12]
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[13] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[14][15] The amount of bound dye is directly proportional to the cell mass.[15] This assay is less susceptible to interference from compounds that affect mitochondrial respiration.
Materials:
-
All materials listed for the MTT assay (excluding MTT solution and DMSO for solubilization)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid[16]
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)[17]
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Dye Solubilization:
-
Data Acquisition:
Caption: General experimental workflow for MTT and SRB cytotoxicity assays.
Data Analysis and Interpretation
The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the this compound derivative that reduces the measured signal (cell viability) by 50%.
Calculating Percentage Viability:
Percentage Viability = [ (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ] * 100
Determining the IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.[8] Software such as GraphPad Prism is commonly used for this analysis.[18]
Data Presentation:
Summarize the IC50 values for different derivatives and cell lines in a clear, structured table.
| Derivative | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Compound A | HeLa | MTT | 48 | 5.2 ± 0.4 |
| Compound A | HL-60 | MTT | 48 | 1.8 ± 0.2 |
| Compound B | HeLa | SRB | 48 | 4.9 ± 0.5 |
| Compound B | HL-60 | SRB | 48 | 1.5 ± 0.3 |
Delving Deeper: Mechanistic Cytotoxicity Assays
While MTT and SRB assays provide excellent data on overall cytotoxicity, they do not elucidate the mechanism of cell death. To further characterize the activity of your this compound derivatives, consider the following assays:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of necrosis or late-stage apoptosis.[19][20][21] It is a colorimetric assay that can be performed on the cell culture supernatant.[20][22]
-
Caspase Activity Assays: Apoptosis, or programmed cell death, is mediated by a family of proteases called caspases.[23][24] Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) to confirm an apoptotic mechanism of action.[25][26]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, "edge effects."[10][11] | Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate.[11] |
| Low Absorbance Readings (MTT) | Low cell density, insufficient incubation time with MTT reagent.[10] | Optimize cell seeding density through titration; ensure a 1-4 hour MTT incubation.[10] |
| High Background (All Assays) | Microbial contamination, interference from phenol red in the medium.[10] | Visually inspect plates for contamination; consider using phenol red-free medium during the final assay steps.[10] |
| Compound Precipitation | Poor solubility of the this compound derivative in the culture medium. | Check the solubility limit of your compound; ensure the final DMSO concentration is low (<0.5%).[10] |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the in vitro cytotoxic evaluation of this compound derivatives. By carefully selecting the appropriate assays, meticulously following the protocols, and correctly analyzing the data, researchers can obtain reliable and reproducible results that are crucial for advancing these promising compounds through the drug discovery pipeline. A multi-assay approach, combining a primary viability screen (MTT or SRB) with more mechanistic assays (LDH, Caspase), will provide the most comprehensive understanding of a compound's cytotoxic profile.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. canvaxbiotech.com [canvaxbiotech.com]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
- 18. youtube.com [youtube.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting low yield in Friedländer synthesis of 1,8-Naphthyridin-2-amine
Welcome to the technical support center for the Friedländer synthesis of 1,8-Naphthyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. We understand that achieving high yields in heterocyclic synthesis can be challenging. This resource provides in-depth, evidence-based solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield or no product at all. What are the most common initial checks I should perform?
A1: When facing a low or negligible yield in the Friedländer synthesis of this compound, a systematic review of your starting materials and reaction setup is the first critical step.
-
Reagent Purity: The purity of your starting materials, 2-aminonicotinaldehyde and the active methylene compound (e.g., cyanoacetamide for the synthesis of this compound), is paramount. Impurities can interfere with the catalytic cycle or lead to undesired side reactions. We recommend verifying the purity of your reagents by NMR or another suitable analytical technique.
-
Solvent Quality: Ensure your solvent is anhydrous if the reaction conditions specify so. The presence of water can hydrolyze certain catalysts or intermediates. For aqueous-based green chemistry protocols, ensure the water is deionized and free of contaminants that could poison the catalyst.[1][2]
-
Inert Atmosphere: Many condensation reactions are sensitive to oxygen. If not performing an aqueous synthesis, ensure your reaction vessel is properly purged with an inert gas like nitrogen or argon to prevent oxidation of the starting materials or intermediates.[1]
-
Temperature Control: Verify the accuracy of your heating apparatus. Inconsistent or incorrect temperatures can significantly impact reaction rates and selectivity.
Troubleshooting Guide: Low Yields
Below are detailed troubleshooting scenarios in a question-and-answer format to address specific issues that can lead to low yields in the synthesis of this compound.
Issue 1: Inefficient Catalysis
Q2: My reaction is sluggish and gives a poor yield, suggesting a catalyst issue. How do I choose the right catalyst and ensure its activity?
A2: Catalyst selection is a pivotal factor in the success of the Friedländer synthesis. The choice between acid and base catalysis, as well as the specific catalyst, can dramatically influence the reaction outcome.
The reaction mechanism, illustrated below, involves a base-catalyzed aldol-type condensation followed by intramolecular cyclization and dehydration.[3] An effective catalyst must facilitate the deprotonation of the active methylene compound without promoting side reactions.
Caption: Base-catalyzed Friedländer synthesis mechanism.
Catalyst Comparison and Recommendations:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Traditional Bases | KOH, NaOH, Piperidine | Inexpensive, readily available. | Can lead to side reactions, harsh conditions may be required. |
| Ionic Liquids (ILs) | [Bmmim][Im], Choline Hydroxide (ChOH) | High yields, green solvent/catalyst, recyclable, mild conditions.[1][4][5] | Can be more expensive, may require specific workup procedures. |
| Lewis Acids | In(OTf)₃, Yb(OTf)₃, CeCl₃·7H₂O | Can be highly effective and regioselective.[6][7][8] | May require anhydrous conditions, potential for metal contamination in the product. |
Troubleshooting Steps:
-
Catalyst Choice: If you are using traditional bases and observing low yields, consider switching to a more modern and efficient catalytic system like choline hydroxide in water.[1][2][9] This approach has been shown to produce excellent yields (>90%) for 1,8-naphthyridine derivatives under mild conditions.[1][2]
-
Catalyst Loading: Ensure the correct catalyst loading. For instance, with choline hydroxide, 1 mol% is often sufficient to achieve optimal yields.[1]
-
Catalyst Deactivation: If you are reusing an ionic liquid catalyst, ensure it has been properly recovered and is not contaminated with byproducts from previous reactions. Some catalysts can be sensitive to air and moisture, so proper handling and storage are crucial.
Issue 2: Suboptimal Reaction Conditions
Q3: I'm using a recommended catalyst, but my yields are still low. Could my reaction conditions be the problem?
A3: Absolutely. Reaction conditions such as solvent, temperature, and reaction time are deeply interconnected with catalyst performance.
Solvent Effects:
The choice of solvent is critical. While traditional methods often employ organic solvents like DMF or DMSO, recent advancements highlight the benefits of using water or ionic liquids, which can lead to higher yields and are more environmentally friendly.[1][2][5] Performing the reaction under solvent-free conditions is another effective strategy.[8]
Temperature and Time Optimization:
The optimal temperature and reaction time are highly dependent on the specific substrates and catalyst used.
-
Too Low Temperature: The reaction may be too slow, leading to incomplete conversion.
-
Too High Temperature: This can promote the formation of side products and degradation of starting materials or the final product.
A systematic optimization of the reaction temperature is recommended. For example, in the choline hydroxide-catalyzed synthesis of 2-methyl-1,8-naphthyridine in water, increasing the temperature from room temperature to 50°C resulted in a significant yield improvement (from 90% to 99%) and a shorter reaction time.[1]
Experimental Protocol: Gram-Scale Synthesis in Water using Choline Hydroxide
This protocol is adapted from a green chemistry approach and is recommended for its high yield and simple work-up.[1][3]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde (0.5 mmol) and cyanoacetamide (0.5 mmol).
-
Solvent and Catalyst Addition: Add 1 mL of deionized water to the flask and begin stirring. Add choline hydroxide (1 mol%) to the reaction mixture.
-
Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to 50°C with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
Issue 3: Side Reactions and Byproduct Formation
Q4: My TLC shows multiple spots, and my final product is difficult to purify, leading to a low isolated yield. What are the likely side reactions?
A4: The formation of byproducts is a common cause of low isolated yields. In the Friedländer synthesis, several side reactions can occur:
-
Self-condensation of the active methylene compound: This is more likely with highly reactive methylene compounds and strong bases.
-
Cannizzaro-type reaction of the aldehyde: This can occur under strongly basic conditions, especially if the aldehyde has no α-hydrogens.
-
Formation of regioisomers: When using unsymmetrical ketones, two different cyclization pathways are possible, leading to a mixture of products.[4][5] While this is not directly applicable to the synthesis of this compound from cyanoacetamide, it is a key consideration for other 1,8-naphthyridine derivatives.
Strategies to Minimize Side Reactions:
-
Control of Stoichiometry: Ensure an accurate molar ratio of your reactants. An excess of one reactant can promote self-condensation.
-
Milder Reaction Conditions: Using milder bases like choline hydroxide or certain ionic liquids can suppress side reactions that are prevalent under harsher conditions.[1][4]
-
Slow Addition: In some cases, slow addition of one reactant to the reaction mixture can improve selectivity and reduce byproduct formation.[10]
-
Effective Purification: Develop a robust purification protocol. This may involve optimizing your column chromatography conditions (solvent system, silica gel type) or exploring recrystallization from different solvents.
By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Optimizing reaction conditions for coupling with 1,8-Naphthyridin-2-amine
An in-depth guide to overcoming the unique challenges of palladium-catalyzed cross-coupling reactions involving the 1,8-naphthyridine scaffold.
Introduction: The Challenge of the Bidentate Scaffold
1,8-Naphthyridin-2-amine is a valuable building block in medicinal chemistry and materials science, prized for its rigid structure and biological activity.[1] However, its very structure presents a significant challenge in palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The two nitrogen atoms (at positions 1 and 8) can act as a bidentate ligand, chelating the palladium catalyst.[2] This chelation can form a highly stable, but catalytically inactive, complex, effectively poisoning the catalyst and leading to low or no product yield.
This technical support guide, designed for researchers and drug development professionals, provides a systematic approach to troubleshooting and optimizing these challenging coupling reactions. We will explore the causality behind common failures and offer field-proven solutions to unlock the synthetic potential of this important scaffold.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most common issues encountered during coupling reactions with this compound.
Problem 1: Low to No Product Formation
This is the most frequent issue, often directly linked to catalyst deactivation or suboptimal reaction parameters.
Q1: My reaction has stalled completely, or I'm only seeing starting material. What is the most likely cause?
A1: The primary suspect is catalyst inhibition by the 1,8-naphthyridine substrate itself. The N1 and N8 nitrogens form a stable chelate with the palladium(0) or palladium(II) center, disrupting the catalytic cycle.[3] The mechanism of a standard cross-coupling reaction involves a delicate equilibrium of coordination and dissociation, which this "ligand-like" substrate can severely disrupt.[4]
Solution Pathway:
-
Ligand Selection is Critical: The key is to use a ligand that can outcompete the substrate for coordination to the palladium center. Bulky, electron-rich monophosphine ligands are the gold standard here.
-
Rationale: These ligands form highly stable, yet reactive, L-Pd(0) complexes. Their steric bulk prevents the formation of inactive palladium dimers and can disfavor the bidentate chelation of the naphthyridine.[5]
-
Recommended Ligands: For C-N (Buchwald-Hartwig) and C-C (Suzuki) couplings, ligands like RuPhos , BrettPhos , and XPhos have proven highly effective for challenging heteroaromatic substrates.[5][6]
-
-
Increase Ligand-to-Palladium Ratio: Since the substrate and the desired ligand are in competition, increasing the concentration of the phosphine ligand can shift the equilibrium in favor of the active catalyst.
-
Action: Instead of a standard 1:1 or 2:1 Ligand:Pd ratio, try increasing it to 4:1. This can help maintain a sufficient concentration of the active catalytic species.[7]
-
-
Utilize Modern Pre-catalysts: Palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed to generate the active L-Pd(0) species cleanly and efficiently in situ. This avoids issues with the incomplete reduction of Pd(II) sources like Pd(OAc)₂ which can lead to inactive species.[7][8]
Q2: I've switched to a bulky phosphine ligand, but my yield is still poor. What should I investigate next?
A2: If catalyst inhibition has been addressed, the next factors to scrutinize are the base and solvent system. The choice of base is not trivial; it must be strong enough to facilitate the key deprotonation or transmetalation step but not so harsh that it causes degradation or unwanted side reactions.[9]
Solution Pathway:
-
Base Screening: The optimal base depends on the specific coupling type (C-N vs. C-C) and the functional groups on your coupling partners.
-
For Buchwald-Hartwig (C-N): Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common starting point. However, for substrates with sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[10]
-
For Suzuki (C-C): Inorganic bases are standard. K₃PO₄ is often an excellent choice for heteroaryl couplings.[6] K₂CO₃ and Cs₂CO₃ are also effective and should be part of any screen.[8] The use of an aqueous solution of the base is common, but can promote protodeboronation (see Problem 2).
-
-
Solvent Effects & Solubility: Poor solubility of any reaction component (substrate, base, or catalyst) can halt the reaction.
-
Rationale: The reaction must occur in the solution phase. A common issue is the poor solubility of inorganic bases in purely organic solvents.
-
Recommended Solvents: Aprotic polar solvents are generally preferred. 1,4-Dioxane , Toluene , and THF are excellent starting points. For Suzuki couplings, a co-solvent system like Dioxane/Water (e.g., 4:1 ratio) can be beneficial for dissolving the inorganic base, but must be carefully degassed.[11]
-
Troubleshooting Workflow: Low/No Yield
Caption: Systematic workflow for troubleshooting failed reactions.
Problem 2: Significant Side Product Formation
Even when the desired product is forming, competing reactions can drastically lower the isolated yield.
Q3: I am observing significant protodeboronation of my boronic acid in a Suzuki coupling. How can I prevent this?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially with electron-rich or heteroaryl boronic acids, and is often accelerated by water and strong bases.[8]
Solutions:
-
Use Boronic Esters: Boronic acid pinacol esters (Bpin) or MIDA boronates are significantly more stable to hydrolysis and protodeboronation than their corresponding boronic acids.[8]
-
Switch to Anhydrous Conditions: If possible, perform the reaction under strictly anhydrous conditions. This requires using a base that is soluble in organic solvents (e.g., a finely powdered and dried K₃PO₄) and using dry solvents.
-
Use a Weaker Base: A milder base like K₂CO₃ may slow the rate of protodeboronation relative to the desired coupling.[8]
Q4: My mass spectrum shows a major peak corresponding to the hydrodehalogenation of my aryl halide starting material. What causes this?
A4: Hydrodehalogenation is the replacement of the halide (Cl, Br, I) with a hydrogen atom. This side reaction is often caused by β-hydride elimination from alkoxide bases or by reaction with hydride sources in the solvent.[7]
Solutions:
-
Avoid Certain Bases: If using an alcohol-based solvent, avoid strong alkoxide bases like NaOtBu, as they can participate in unwanted side reactions. Consider phosphate or carbonate bases instead.
-
Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the incidence of side reactions. Monitor the reaction closely and stop it once the starting material is consumed.
-
Ensure Solvent Purity: Use high-purity, anhydrous solvents. Some lower-grade solvents can contain impurities that act as hydride sources.[7]
Frequently Asked Questions (FAQs)
Q5: Which type of coupling is generally more challenging with this compound: Buchwald-Hartwig (C-N) or Suzuki (C-C)?
A5: Both can be challenging due to the catalyst inhibition issue. However, the Buchwald-Hartwig amination of this compound with an aryl halide can be particularly difficult. In this case, both the substrate and the product are N-heterocycles capable of chelating the palladium catalyst, potentially leading to product inhibition as the reaction progresses. Careful selection of a highly active catalyst system is paramount.
Q6: What is the best general-purpose catalyst system to start with for screening?
A6: An excellent starting point for both Suzuki and Buchwald-Hartwig reactions with this substrate would be a combination of a G3 or G4 Buchwald pre-catalyst and a bulky biarylmonophosphine ligand.
| Coupling Type | Palladium Source | Recommended Ligand | Base (Starting Point) | Solvent (Starting Point) |
| Suzuki (C-C) | RuPhos-Pd-G3 (2 mol%) | RuPhos | K₃PO₄ (2 equiv.) | 1,4-Dioxane |
| Buchwald (C-N) | BrettPhos-Pd-G3 (2 mol%) | BrettPhos | NaOtBu (1.5 equiv.) | Toluene |
This table provides recommended starting conditions for reaction optimization.
Q7: How critical is degassing, and what is the best method?
A7: It is absolutely critical. The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II). Insufficient degassing is a common cause of reaction failure.[8]
-
Best Method: For robust and reproducible results, the freeze-pump-thaw method (at least three cycles) is superior.
-
Acceptable Method: Sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes is also effective, but care must be taken to ensure the gas stream is submerged and the sparging is vigorous enough.[8]
Experimental Protocols
General Protocol for Screening Suzuki Coupling Conditions
This protocol outlines a general procedure for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle and Point of Inhibition
Caption: The Pd catalytic cycle and the point of catalyst deactivation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. reddit.com [reddit.com]
Removing unreacted starting materials from 1,8-Naphthyridin-2-amine synthesis
Introduction: The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The synthesis of 2-amino-substituted 1,8-naphthyridines, often via methods like the Friedländer annulation, is a cornerstone of many research and development programs.[2][3] However, a critical and often underestimated challenge is the removal of unreacted starting materials from the crude product. Structurally similar precursors, such as various aminopyridines, can co-elute during chromatography or co-precipitate during crystallization, compromising the purity and, consequently, the reliability of downstream biological data.
This technical support guide provides researchers, scientists, and drug development professionals with a set of troubleshooting strategies and detailed protocols in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to rationally design effective purification strategies for this important class of molecules.
Troubleshooting & FAQs: Purification Strategies
This section addresses common issues encountered during the purification of 1,8-Naphthyridin-2-amine and its analogs.
Q1: I've completed my synthesis. What are the likely unreacted starting materials I need to remove?
The most common synthetic routes to 1,8-naphthyridines, such as the Friedländer condensation, typically involve the reaction of a 2-aminopyridine derivative with a carbonyl compound containing an α-methylene group.[2][4][5]
Therefore, the primary contaminants to anticipate are:
-
2-Aminonicotinaldehyde: A common precursor for the naphthyridine core.
-
2,6-Diaminopyridine: Often used to install the 2-amino group on the final naphthyridine ring.[6][7]
-
The Carbonyl Reagent: This could be a ketone, β-ketoester, or another active methylene compound used in the condensation step.
Identifying these impurities is the first step. Thin-Layer Chromatography (TLC) is the most effective initial tool. Always run co-spots of your crude mixture alongside pure samples of your starting materials to confirm their presence and retention factors (Rƒ).
Q2: My TLC shows the product and an unreacted aminopyridine starting material are very close together. How can I improve separation?
This is a frequent challenge, as the product and starting materials often share similar polarities and the basic pyridine/amine functionalities. When TLC spots are close, standard purification methods may fail. Here’s how to approach this systematically:
-
Optimize TLC Conditions: Before attempting a large-scale purification, screen different solvent systems for TLC. A system that provides a greater ΔRƒ (difference in Rƒ values) will translate to a more effective separation in column chromatography. Try adding a small percentage of methanol to a dichloromethane/ethyl acetate system or incorporating a few drops of triethylamine or ammonia to reduce spot tailing, which can often mask poor separation.[8]
-
Employ Acid-Base Extraction: Even small differences in basicity (pKa) can be exploited. The 1,8-naphthyridine ring system can have a different pKa compared to a simple aminopyridine. A carefully controlled acid wash can selectively protonate and extract the more basic compound into the aqueous phase.[8][9] (See Protocol 1).
-
Switch to a Different Stationary Phase: If silica gel fails, consider alternative stationary phases for column chromatography. Alumina (basic or neutral) can offer different selectivity for basic compounds and prevent degradation that can sometimes occur on acidic silica gel.[8]
Q3: I performed an acid wash with 1M HCl, but my organic layer still contains the aminopyridine impurity. What went wrong?
While an acid wash is a powerful tool, its success depends on several factors. Here are common reasons for failure and how to troubleshoot:
-
Insufficient Acid: You may not have used enough acid to protonate all the basic compounds. The goal is to ensure the aqueous phase is sufficiently acidic after the extraction. Check the pH of the aqueous layer after shaking; it should be strongly acidic (pH 1-2).
-
Similar Basicities: The pKa values of your product and the starting material might be too close for effective separation with a strong acid. In this case, a milder, buffered acid wash (e.g., saturated aqueous ammonium chloride) might provide better selectivity.[9]
-
Poor Partitioning: The protonated amine salt must be soluble in the aqueous layer. If you are using a very non-polar organic solvent, the salt may have limited solubility. If an emulsion forms, adding brine (saturated NaCl solution) can help break it and improve layer separation.[9]
-
Incomplete Extraction: A single wash is often not enough. It is far more effective to perform multiple extractions with smaller volumes of the acidic solution (e.g., 3 x 20 mL) than one large extraction (1 x 60 mL).[10]
Q4: Column chromatography is giving me broad, tailing peaks for my product, leading to poor separation. How can I fix this?
Tailing is a classic sign of undesirable interactions between a basic compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong interaction slows the compound's movement down the column in a non-uniform way.
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonium hydroxide is sufficient to neutralize the acidic sites on the silica, allowing your basic compound to elute symmetrically.
-
Use a Deactivated Stationary Phase: You can purchase silica gel that has been end-capped to reduce the number of free silanol groups. Alternatively, you can use neutral or basic alumina as your stationary phase.
-
Consider an Alternative Chromatography Method: For very challenging separations, cation-exchange chromatography can be highly effective at separating compounds based on their basicity.[11]
Q5: I'm considering recrystallization. How do I select an appropriate solvent?
Recrystallization is an excellent and scalable purification technique if your product is a solid and the impurity profile is right. The ideal solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities, conversely, should be either very soluble or completely insoluble at all temperatures.
Solvent Selection Protocol:
-
Place a small amount of your crude material (10-20 mg) in a test tube.
-
Add a small volume of a test solvent (e.g., 0.5 mL) and see if it dissolves at room temperature. If it does, that solvent is unsuitable.
-
If it doesn't dissolve, gently heat the mixture to the solvent's boiling point. If it dissolves completely, this is a promising candidate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
If your amine is difficult to dissolve, you might try using organic acids like acetic acid, which can solubilize basic compounds.[12] However, be aware this may form a salt.
Common solvent systems to screen for 1,8-naphthyridines include ethanol, acetonitrile, ethyl acetate, or mixtures like ethyl acetate/hexanes.[13][14]
Key Purification Protocols
Protocol 1: Optimized Acid-Base Extraction
This protocol is designed to separate the this compound product from a less basic starting material.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Initial Acid Wash: Add an equal volume of 5% aqueous hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Monitoring: Spot a small sample of the organic layer on a TLC plate against the crude material. If the impurity spot is gone, proceed to step 6.
-
Repeat Wash: If the impurity is still present, repeat the acid wash (steps 2-4) one or two more times.
-
Neutralization Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Product Recovery (Optional): If your product is the more basic component and was extracted into the aqueous layer, combine the acidic aqueous layers. Cool in an ice bath and slowly add a base (e.g., 5M NaOH) until the solution is basic (pH > 10), which should precipitate your product. The product can then be filtered or extracted back into an organic solvent.[8]
Protocol 2: Optimized Flash Column Chromatography for Basic Compounds
This protocol is tailored for purifying this compound on silica gel.
-
Solvent System Selection: As determined by TLC analysis, choose a solvent system that gives good separation (ΔRƒ ≥ 0.2). A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[15][16]
-
Mobile Phase Preparation: Prepare your chosen eluent and add 0.5% (v/v) triethylamine to both the low-polarity and high-polarity solvents you will use for your gradient.
-
Column Packing: Pack a silica gel column using the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the mobile phase (either stepwise or via a gradient mixer).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Data Summary for Purification Design
The selection of a purification strategy is guided by the physicochemical properties of the compounds involved. While exact values can vary, the following table provides a general comparison.
| Compound | Structure | Approx. pKa (Conjugate Acid) | Polarity | Key Separation Principle |
| This compound | 6.5 - 7.5 | Moderately Polar | The fused ring system influences its basicity and polarity relative to simpler pyridines. | |
| 2,6-Diaminopyridine | ~6.7 | Polar | Often more polar than the final product due to two free amino groups. Its basicity is comparable to the product. | |
| 2-Aminonicotinaldehyde | ~3.0 | Polar | Significantly less basic than the product due to the electron-withdrawing aldehyde group. |
Note: pKa values are estimates for reference and can be influenced by substitution. The significant pKa difference between 2-aminonicotinaldehyde and the product makes acid-base extraction a highly viable method for removing this specific starting material. The separation from 2,6-diaminopyridine is more challenging and often relies on chromatography.
Visualized Workflow: Purification Strategy Selection
This diagram outlines the decision-making process for purifying your crude this compound.
Caption: Decision workflow for selecting a purification method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Technical Support Center: Overcoming Solubility Challenges of 1,8-Naphthyridin-2-amine in Organic Solvents
Welcome to the technical support center for 1,8-Naphthyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming common solubility issues encountered with this compound in organic solvents. Our goal is to empower you with the scientific understanding and practical methodologies to ensure the successful progression of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my desired organic solvent. What are the first steps I should take?
A1: Initial insolubility is a common hurdle. A systematic approach is key. Begin by creating a solubility profile of this compound in a range of common laboratory solvents. This will provide a foundational understanding of its behavior and guide your strategy.
Recommended Initial Solvent Screening Panel:
| Solvent Category | Examples | Expected General Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Generally good, often the first choice for creating stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate to good, but may be lower than polar aprotic solvents. |
| Less Polar | Acetone, Acetonitrile | Variable, but generally lower than more polar solvents. |
| Nonpolar | Toluene, Hexanes | Expected to be very low. |
This table provides general expectations. Empirical testing is crucial.
If initial attempts with single solvents fail, do not despair. This is a common challenge with heterocyclic compounds. The subsequent sections of this guide will provide you with a range of techniques to overcome this.
Q2: Why is this compound poorly soluble in many common organic solvents?
A2: The solubility of this compound is governed by its rigid, planar heterocyclic structure containing two nitrogen atoms and an amino group. This structure facilitates strong intermolecular hydrogen bonding and π-π stacking interactions in the solid state. These forces create a stable crystal lattice that requires a significant amount of energy to disrupt for the molecule to be solvated. Solvents that cannot effectively compete with these strong intermolecular forces will be poor solvents for this compound.
Q3: Can I use heat to improve the solubility of this compound?
A3: Yes, heating can be a useful technique to increase the dissolution rate and solubility of this compound. However, it must be approached with caution. It is crucial to first assess the thermal stability of the compound to avoid degradation. We recommend running a preliminary test on a small sample and analyzing it by HPLC or LC-MS to check for the appearance of degradation products after heating. If the compound is stable, gentle heating (e.g., 40-50°C) in a suitable solvent can be effective. Always ensure your vessel is properly sealed to prevent solvent evaporation.
Troubleshooting Guide: Step-by-Step Solutions
This section provides detailed protocols and the scientific rationale behind them to address specific solubility challenges.
Issue 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay.
This is a frequent problem when transitioning from a high-concentration organic stock to an aqueous medium. The dramatic change in solvent polarity causes the compound to crash out of solution.
Solution Workflow: Co-solvency
Co-solvency involves using a water-miscible organic solvent to increase the solubility of a poorly soluble compound in an aqueous solution.[1] The co-solvent reduces the polarity of the aqueous phase, making it a more favorable environment for the hydrophobic molecule.
Caption: Workflow for using co-solvency to prevent precipitation.
Step-by-Step Protocol for Co-solvency:
-
Select a Co-solvent: Choose a water-miscible organic solvent in which this compound has some solubility. Common choices include ethanol, isopropanol, or polyethylene glycol 400 (PEG 400).
-
Prepare a Co-solvent/Buffer Mixture: Prepare your aqueous buffer containing a certain percentage of the chosen co-solvent. Start with a low percentage (e.g., 5-10% v/v) and incrementally increase it if precipitation still occurs.
-
Dilute the Stock Solution: Slowly add your DMSO stock solution of this compound to the co-solvent/buffer mixture while vortexing or stirring. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.
Troubleshooting Co-solvency:
-
Precipitation still occurs: Increase the percentage of the co-solvent in your buffer. Be mindful that high concentrations of organic solvents can affect biological assays.
-
Assay interference: If the co-solvent interferes with your assay, try a different co-solvent or consider the methods outlined below.
Issue 2: I need to dissolve this compound in an aqueous solution for a formulation, but it has very low water solubility.
For applications requiring higher concentrations in aqueous media, leveraging the basic nature of the amino group on the 1,8-naphthyridine ring is a powerful strategy.
Solution Workflow: pH Adjustment
By lowering the pH of the aqueous solution, the amino group of this compound can be protonated, forming a more soluble salt. The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a compound is described by the Henderson-Hasselbalch equation.[2]
Caption: Decision process for using pH adjustment.
Step-by-Step Protocol for pH Adjustment:
-
Prepare a Suspension: Suspend a known amount of this compound in your desired aqueous medium (e.g., water or a buffer).
-
Titrate with Acid: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise. Monitor the pH and observe the dissolution of the solid.
-
Determine the Optimal pH: The compound should dissolve as the pH drops significantly below the pKa. Aim for a pH at least 1-2 units below the estimated pKa to ensure the majority of the compound is in its protonated, soluble form.
Troubleshooting pH Adjustment:
-
Compound does not dissolve: The pKa may be lower than estimated, requiring a more acidic solution.
-
Compound precipitates upon pH increase: This is expected. If you need to work at a higher pH, this method may not be suitable, or you may need to combine it with a co-solvent.
-
pH is critical for the experiment: If your experiment is pH-sensitive, this method may not be appropriate.
Issue 3: I need a solid formulation of this compound with improved dissolution properties.
For solid dosage forms or to improve the dissolution rate for in vitro or in vivo studies, creating a solid dispersion is an excellent strategy.
Solution Workflow: Solid Dispersion via Solvent Evaporation
A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[4] This can be achieved by dissolving both the drug and a hydrophilic carrier in a common solvent, followed by removal of the solvent. This process can lead to the drug being in an amorphous state, which has a higher energy and thus better solubility and dissolution rates than the crystalline form.[5]
Caption: Workflow for preparing a solid dispersion.
Step-by-Step Protocol for Solid Dispersion (Solvent Evaporation Method):
-
Select a Carrier: Common hydrophilic carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[6][7]
-
Choose a Common Solvent: Select a volatile organic solvent that dissolves both this compound and the chosen carrier. Methanol or a mixture of methanol and dichloromethane are often good starting points.
-
Dissolution: Dissolve the drug and carrier in the common solvent in the desired ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier weight ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. Gentle heating may be applied if the components are thermally stable.
-
Drying and Pulverization: Dry the resulting solid film under vacuum to remove any residual solvent. Once completely dry, scrape the solid from the flask and pulverize it into a fine powder using a mortar and pestle.
Troubleshooting Solid Dispersions:
-
Incomplete dissolution of drug and carrier: Try a different solvent or a solvent mixture.
-
Phase separation during solvent evaporation: This can occur if the drug and carrier are not fully miscible. Try a different carrier or a faster evaporation rate.
-
Low dissolution improvement: Increase the drug-to-carrier ratio or try a different carrier. The addition of a surfactant to the formulation can also enhance wettability.[8]
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity, decreasing interfacial tension.[6] | Simple, rapid, effective for moderate increases in solubility. | Potential for solvent toxicity or assay interference at high concentrations. |
| pH Adjustment | Converts the basic amine to a more soluble salt form. | Can dramatically increase aqueous solubility. | Only applicable to ionizable compounds; not suitable for pH-sensitive applications. |
| Solid Dispersion | Reduces particle size and converts the drug to a higher-energy amorphous form.[5] | Significantly improves dissolution rate and can enhance bioavailability.[8] | Requires more formulation development; potential for physical instability (recrystallization) over time. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Multifaceted Applications of Polyvinylpyrrolidone (PVP) Across Industries-KNOWLEDGE-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. japsonline.com [japsonline.com]
- 5. ijpsm.com [ijpsm.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorbate 80 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastering the Regioselectivity of the Friedländer Annulation for 1,8-Naphthyridine Synthesis
Welcome to the technical support center for the synthesis of 1,8-naphthyridines via the Friedländer annulation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome the common challenge of regioselectivity in this powerful reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired regioisomer with high purity and yield.
The Challenge: Regioselectivity in the Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction for the construction of quinolines and their aza-analogs, such as the medicinally important 1,8-naphthyridine scaffold. The reaction condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2] While elegant in its simplicity, the use of unsymmetrical ketones introduces a significant challenge: the formation of regioisomeric products. This guide will provide you with the knowledge and tools to control this selectivity.
Troubleshooting Guide & FAQs
Here we address some of the most common questions and issues encountered during the Friedländer synthesis of 1,8-naphthyridines.
Q1: I'm getting a mixture of regioisomers in my reaction. What are the key factors influencing regioselectivity?
The formation of a mixture of regioisomers arises from the two possible modes of cyclization when an unsymmetrical ketone is used. The regioselectivity of the Friedländer annulation is primarily influenced by three key factors: the choice of catalyst, the reaction temperature, and the rate of addition of the ketone.
-
Catalyst Selection: The nature of the catalyst plays a pivotal role in directing the reaction towards a specific regioisomer. While traditional acid and base catalysts can be effective, they often provide poor regioselectivity.[3] Modern approaches have demonstrated that specific amine catalysts can offer exceptional control.[4][5][6]
-
Reaction Temperature: Temperature can have a significant impact on the regiochemical outcome. In many cases, higher temperatures can favor the formation of the thermodynamically more stable product.[7]
-
Rate of Ketone Addition: A slow addition of the unsymmetrical ketone to the reaction mixture has been shown to dramatically improve regioselectivity in favor of the 2-substituted 1,8-naphthyridine.[4][5][8]
Q2: Which catalyst should I choose to favor the formation of the 2-substituted 1,8-naphthyridine?
For the preferential synthesis of 2-substituted 1,8-naphthyridines, cyclic secondary amines have proven to be superior catalysts.[4][6][9]
-
Pyrrolidine Derivatives: These catalysts have demonstrated high regioselectivity.
-
TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane): This bicyclic pyrrolidine derivative is a highly reactive and exceptionally regioselective catalyst, achieving up to 96:4 regioselectivity for 1,8-naphthyridines.[4][5][7]
In contrast, oxide catalysts tend to yield the 2,3-dialkyl substituted products.[4][6]
Q3: My reaction is sluggish or giving a low yield. What are the common causes and how can I fix them?
Low yields in a Friedländer synthesis can stem from several factors:[3]
-
Inappropriate Catalyst: Ensure you are using a suitable catalyst for your specific substrates. For challenging substrates, a more reactive catalyst like TABO may be necessary.[7]
-
Suboptimal Temperature: The reaction often requires heating. If the reaction is slow at a lower temperature, cautiously increasing the temperature can improve the reaction rate and yield. However, be aware that excessive heat can lead to decomposition.[3]
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminopyridine-3-carboxaldehyde or the ketone can hinder the reaction. In such cases, more forcing conditions (higher temperature, longer reaction time, more active catalyst) may be required.
-
Side Reactions: A common side reaction is the self-condensation of the ketone, particularly under basic conditions.[3] Slow addition of the ketone can help to minimize this side reaction by keeping its concentration low throughout the reaction.
Q4: Can I use "green" solvents for this reaction?
Yes, recent research has focused on developing more environmentally friendly protocols for the Friedländer synthesis.
-
Water: Water has been successfully used as a solvent for the synthesis of 1,8-naphthyridines, often with high yields.[10][11][12]
-
Ionic Liquids: Basic ionic liquids have been employed as both the solvent and catalyst, offering a recyclable and efficient medium for the reaction.[13]
Understanding the Mechanism: A Tale of Two Pathways
The regioselectivity of the Friedländer annulation is determined by the initial step of the reaction. Two primary mechanistic pathways are generally considered: an aldol-type condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[14] The choice of catalyst can influence which pathway is favored and, consequently, the regiochemical outcome.
Caption: Mechanistic pathways of the Friedländer annulation.
Data-Driven Insights: Optimizing Your Reaction Conditions
The following table summarizes the impact of different catalysts on the regioselectivity of the Friedländer annulation for the synthesis of 2-substituted 1,8-naphthyridines.
| Catalyst | Regioselectivity (2-substituted : 2,3-disubstituted) | Typical Yield | Reference |
| Pyrrolidine | High | Good | [4] |
| TABO | Up to 96:4 | 65-84% | [4][5][7] |
| Oxide Catalysts | Low (favors 2,3-disubstituted) | Variable | [4][6] |
| CeCl₃·7H₂O | Good | High | [15] |
Step-by-Step Protocols for Enhanced Regioselectivity
The following protocols are based on literature procedures that have demonstrated high regioselectivity in the synthesis of 1,8-naphthyridines.
Protocol 1: TABO-Catalyzed Regioselective Synthesis of 2-Substituted 1,8-Naphthyridines
This protocol is adapted from the work of Dormer et al. and is highly effective for achieving excellent regioselectivity.[5]
Materials:
-
2-Aminopyridine-3-carboxaldehyde
-
Unsymmetrical methyl ketone
-
TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane)
-
Anhydrous toluene
Procedure:
-
To a stirred solution of 2-aminopyridine-3-carboxaldehyde in anhydrous toluene, add TABO (typically 5-10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 75 °C).[7]
-
Slowly add the unsymmetrical methyl ketone to the reaction mixture over a period of several hours using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel.
Caption: Workflow for TABO-catalyzed synthesis.
Protocol 2: Green Synthesis of 1,8-Naphthyridines in Water
This protocol provides an environmentally friendly alternative for the Friedländer synthesis.[10][11]
Materials:
-
2-Aminopyridine-3-carboxaldehyde
-
Active methylene carbonyl compound
-
Water
-
Choline hydroxide (ChOH) as catalyst (optional, but can improve yield)[11]
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine-3-carboxaldehyde, the active methylene carbonyl compound, and water.
-
If using a catalyst, add choline hydroxide.
-
Heat the reaction mixture to reflux (or a lower temperature such as 70 °C if effective) and stir vigorously.[12]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Collect the product by filtration and wash with cold water.
-
If necessary, recrystallize the product from a suitable solvent.
Final Thoughts
Improving the regioselectivity of the Friedländer annulation for 1,8-naphthyridine synthesis is an achievable goal with careful consideration of the reaction parameters. The strategic selection of a catalyst, particularly a cyclic secondary amine like TABO, coupled with optimized reaction conditions such as elevated temperature and slow substrate addition, can provide excellent control over the desired regioisomer. Furthermore, the exploration of greener solvent systems opens up more sustainable avenues for the synthesis of these valuable heterocyclic compounds.
References
- 1. Friedlaender Synthesis [organic-chemistry.org]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 9. scilit.com [scilit.com]
- 10. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 13. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. connectjournals.com [connectjournals.com]
Technical Support Center: N-Functionalization of 1,8-Naphthyridin-2-amine
Introduction: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2][3] Specifically, the N-functionalization of the 2-amino position is a critical step in the synthesis of novel drug candidates. However, researchers frequently encounter significant challenges in this transformation. The inherent electronic properties of the naphthyridine ring system, particularly the presence of two nitrogen atoms (N1 and N8), create a unique chemical environment that can complicate standard cross-coupling reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the complexities of this synthesis.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most common problems encountered during the N-functionalization of 1,8-naphthyridin-2-amine, providing explanations for the underlying chemical principles and actionable solutions.
Q1: My Palladium-catalyzed N-arylation (Buchwald-Hartwig) reaction is showing low to zero conversion. What is the likely cause?
A1: This is the most frequently reported issue and is almost always due to catalyst inhibition or deactivation. The 1,8-naphthyridine core is a potent bidentate ligand. The 2-amino group and the adjacent ring nitrogen (N1) can chelate the palladium center, forming a highly stable, catalytically inactive complex. This sequestration of the active catalyst prevents it from participating in the catalytic cycle.[4][5]
Root Cause Analysis:
-
Catalyst Chelation: The geometry of this compound is pre-organized for chelation, effectively outcompeting the desired catalytic turnover.
-
Insufficiently Bulky Ligands: Standard phosphine ligands (e.g., PPh₃) are not sterically demanding enough to prevent this bidentate coordination.
Solutions:
-
Employ Sterically Hindered Ligands: The cornerstone of a successful strategy is the use of bulky, electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands." These ligands create a sterically congested environment around the palladium center that physically blocks the N1 nitrogen from coordinating, thus favoring the desired C-N bond formation.[6][7]
-
Optimize the Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is often the base of choice as it is strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.[6] Weaker bases like K₂CO₃ may lead to sluggish or incomplete reactions.
Q2: I'm observing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?
A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in Buchwald-Hartwig aminations. It typically arises from competing β-hydride elimination from the palladium amide intermediate or from side reactions involving the solvent or base.
Solutions:
-
Choice of Solvent: While THF is common, solvents like toluene or dioxane are often preferred as they are less prone to participating in side reactions. Ensure the solvent is rigorously anhydrous.
-
Base Selection: While strong bases are necessary, an excess can sometimes promote side reactions. Use the recommended stoichiometry (typically 1.4-2.0 equivalents). In some cases, switching to a different base like lithium bis(trimethylsilyl)amide (LiHMDS) can mitigate this issue, as it can also serve as an ammonia equivalent for synthesizing primary arylamines.[7]
-
Ligand Choice: Certain ligands are more prone to promoting β-hydride elimination. Experimenting with different classes of bulky ligands (e.g., switching from a Josiphos-type to a XPhos-type) can alter the selectivity of the catalytic system.
Q3: My starting materials and/or product have poor solubility. What solvents are recommended?
A3: The planar and rigid structure of the 1,8-naphthyridine core often leads to poor solubility in common laboratory solvents, complicating reaction setup and purification.
Solutions:
-
High-Boiling Point Solvents: Employ polar aprotic solvents with higher boiling points to increase solubility and allow for higher reaction temperatures. Recommended solvents include N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or 1,4-Dioxane .[8]
-
Temperature: Running the reaction at elevated temperatures (e.g., 80-110 °C) is standard practice and helps maintain homogeneity.[9]
-
Purification: For purification, a mixed-solvent system may be required for column chromatography to ensure the compound both adsorbs to and elutes from the silica. Dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine (to reduce streaking on silica) are common starting points.
Part 2: Frequently Asked Questions (FAQs)
Q1: For N-arylation, should I use a Palladium or a Copper catalyst?
A1: Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann-type) reactions are viable, but they have different strengths and weaknesses.
-
Palladium (Buchwald-Hartwig): This is generally the more versatile and higher-yielding method.[4] Its main advantage is the vast library of available phosphine ligands that can be tuned to overcome challenges like catalyst inhibition and accommodate a wide range of substrates, including less reactive aryl chlorides.[6][7] The reactions often proceed under milder conditions than copper-catalyzed counterparts.
-
Copper (Ullmann): This is a more classical and economical approach. However, traditional Ullmann conditions require harsh conditions (high temperatures, stoichiometric copper). Modern protocols use catalytic copper with specific ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine), but the substrate scope can be narrower, often limited to more reactive aryl iodides and bromides.[10]
Recommendation: Start with a Palladium-based system due to its broader applicability and higher reported success rates for complex heteroaromatic amines.
Q2: How do I select the optimal base for the reaction?
A2: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to form the active nucleophile. The choice of base depends on the pKa of the amine and the tolerance of other functional groups in the molecule.
| Base | Formula | Strength | Common Use Case & Comments |
| Sodium tert-butoxide | NaOtBu | Very Strong | The most common and effective base for Buchwald-Hartwig reactions. Its bulkiness minimizes nucleophilic side reactions.[6] |
| Potassium Carbonate | K₂CO₃ | Moderate | Used for substrates sensitive to strong bases. Often requires higher temperatures and longer reaction times. |
| Cesium Carbonate | Cs₂CO₃ | Moderate | Similar to K₂CO₃ but often provides better results due to the solubility of cesium salts. |
| Potassium Phosphate | K₃PO₄ | Moderate | A good alternative to carbonates, particularly for coupling with phenols or other less basic nucleophiles. |
Q3: Is a protecting group strategy required for the naphthyridine ring?
A3: In most cases, a protecting group is not necessary and adds unnecessary steps to the synthesis. The challenges of N-functionalization are best addressed by selecting the appropriate modern catalytic system (i.e., a suitable palladium precursor and a sterically demanding ligand).[9] These advanced systems are designed to prevent the side reactions that a protecting group would otherwise block. A protecting group strategy should only be considered as a last resort if a comprehensive screening of catalysts, ligands, and bases fails.
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation
This protocol provides a robust starting point for the N-arylation of this compound with an aryl bromide. Caution: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1-1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable Pd(II) precatalyst
-
XPhos or BrettPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or glovebox vials, magnetic stirrer, heating mantle
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, the palladium precursor, and the phosphine ligand.
-
Add Base: Add the sodium tert-butoxide. Note: Add the base last, as it can degrade some ligands over time in solution.
-
Add Solvent: Add the anhydrous solvent via syringe.
-
Reaction: Stir the mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Product Characterization
Upon successful synthesis, the N-functionalized product can be characterized using standard analytical techniques.
-
¹H NMR: Look for the disappearance of the broad -NH₂ signal (typically around δ 6.5-7.5 ppm) and the appearance of a new -NH signal. Expect shifts in the aromatic protons of the naphthyridine core due to the new N-substituent.
-
¹³C NMR: Confirm the presence of carbon signals from the newly introduced aryl group.
-
Mass Spectrometry (MS): Verify the molecular weight of the desired product by observing the correct molecular ion peak (M+H)⁺.
-
Spectroscopic Properties: N-functionalized 1,8-naphthyridines can exhibit interesting fluorescent properties, which can be studied using UV-Vis and fluorescence spectroscopy.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Conformation impact on spectral properties of bis(5,7-dimethyl-1,8-naphthyridin-2-yl)amine and its ZnII complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Degradation pathways of 1,8-Naphthyridin-2-amine under acidic or basic conditions
For researchers, scientists, and drug development professionals working with 1,8-Naphthyridin-2-amine, understanding its stability profile is critical for ensuring data integrity, developing robust formulations, and meeting regulatory requirements. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of this compound under acidic and basic conditions.
Foundational Understanding: The Chemical Stability of this compound
This compound is a heterocyclic aromatic compound with a chemical structure susceptible to degradation under certain environmental conditions. The primary degradation pathway of concern is hydrolysis, which can be catalyzed by both acids and bases.[1] The 2-amino group on the naphthyridine ring is a key functional group that can undergo nucleophilic attack, leading to the formation of degradation products. The stability of this compound is a critical quality attribute that must be thoroughly investigated during drug development.[2]
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and elucidating degradation pathways.[2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high and low pH, elevated temperatures, oxidation, and photolysis, to predict its long-term stability.[3][4][5]
Troubleshooting Guide: Degradation Under Acidic Conditions
Issue: Rapid degradation of this compound is observed during formulation studies in an acidic buffer.
Potential Cause: Acid-catalyzed hydrolysis of the 2-amino group.
Explanation of Causality: In an acidic medium, the nitrogen atoms in the 1,8-naphthyridine ring system can become protonated. This protonation makes the C2 carbon more electrophilic and susceptible to nucleophilic attack by water. The amino group, being a good leaving group after protonation, is then displaced by a hydroxyl group.
Troubleshooting Steps & Solutions:
-
pH Adjustment: The rate of acid-catalyzed hydrolysis is pH-dependent.
-
Action: Carefully evaluate the pH of your formulation. If the application allows, adjust the pH to a less acidic range where the compound exhibits greater stability.
-
Rationale: By increasing the pH, the concentration of the protonated, more reactive form of the molecule is reduced, thereby slowing down the degradation rate.
-
-
Temperature Control: Hydrolytic reactions are generally accelerated by higher temperatures.
-
Action: Conduct formulation and storage at the lowest feasible temperature.
-
Rationale: Lowering the temperature reduces the kinetic energy of the reacting molecules, leading to a slower reaction rate.
-
-
Excipient Screening: Certain excipients can influence the local pH or act as catalysts.
-
Action: Perform compatibility studies with all formulation excipients.
-
Rationale: Identify any excipients that may be contributing to the degradation and replace them with more compatible alternatives.
-
-
Development of a Stability-Indicating Method: To accurately quantify the degradation, a validated stability-indicating analytical method is crucial.
-
Action: Develop an HPLC method capable of separating this compound from its potential degradation products, primarily 1,8-naphthyridin-2-ol.
-
Rationale: This allows for accurate monitoring of the degradation process and the formation of impurities over time.[6]
-
Experimental Protocol: Forced Degradation under Acidic Conditions
This protocol outlines a typical forced degradation study to investigate the stability of this compound in an acidic environment.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a vial.
-
In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[3]
-
Neutralization: After incubation, cool the samples to room temperature and neutralize them with an equivalent amount of NaOH solution.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Identify and quantify any degradation products. The primary expected degradation product is 1,8-naphthyridin-2-ol.
| Condition | Temperature | Time | Expected Degradation |
| 0.1 M HCl | 60°C | 24 h | Moderate Degradation |
| 1 M HCl | 60°C | 24 h | Significant Degradation |
Frequently Asked Questions (FAQs) - Acidic Degradation
Q1: What is the primary degradation product of this compound in acidic conditions?
A1: The primary degradation product is expected to be 1,8-naphthyridin-2-ol (also known as 1,8-naphthyridin-2(1H)-one) formed through the hydrolysis of the 2-amino group.
Q2: My HPLC chromatogram shows a new peak eluting close to the parent peak after acid treatment. How can I confirm its identity?
A2: To confirm the identity of the degradation product, you can use LC-MS (Liquid Chromatography-Mass Spectrometry). The expected mass of 1,8-naphthyridin-2-ol (C₈H₆N₂O) is 146.15 g/mol , which you can look for in the mass spectrum of the new peak. Further structural confirmation can be obtained using NMR spectroscopy if the degradant can be isolated.
Q3: I am not observing any degradation even after prolonged exposure to 0.1 M HCl at room temperature. What should I do?
A3: If no degradation is observed, you may need to apply more stringent stress conditions. You can increase the acid concentration (e.g., to 1 M HCl), increase the temperature (e.g., to 60°C or 80°C), or prolong the exposure time.[7] The goal of a forced degradation study is to achieve a target degradation of 5-20%.[5]
Troubleshooting Guide: Degradation Under Basic Conditions
Issue: Formation of impurities when this compound is exposed to basic solutions.
Potential Cause: Base-catalyzed hydrolysis or other base-mediated reactions.
Explanation of Causality: Under basic conditions, the 2-amino group can be susceptible to nucleophilic attack by hydroxide ions. While generally less reactive than in acidic conditions, at elevated temperatures and high concentrations of base, hydrolysis to 1,8-naphthyridin-2-ol can occur. Additionally, other base-catalyzed side reactions may be possible depending on the specific conditions.
Troubleshooting Steps & Solutions:
-
pH Control: Similar to acidic conditions, the rate of degradation is pH-dependent.
-
Action: Maintain the pH of your solution as close to neutral as possible, if your experimental design allows.
-
Rationale: Minimizing the concentration of hydroxide ions will slow down the rate of base-catalyzed hydrolysis.
-
-
Temperature Management: Elevated temperatures will accelerate the degradation.
-
Action: Perform experiments and store solutions at reduced temperatures.
-
Rationale: Lower temperatures decrease the reaction rate.
-
-
Inert Atmosphere: The presence of oxygen can lead to oxidative degradation, which can sometimes be more prevalent under basic conditions.
-
Action: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This will minimize the risk of oxidative degradation pathways.
-
Experimental Protocol: Forced Degradation under Basic Conditions
This protocol details a forced degradation study to assess the stability of this compound in a basic environment.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a vial.
-
In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Prepare a control sample with 1 mL of stock solution and 1 mL of water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Neutralization: After incubation, cool the samples and neutralize with an equivalent amount of HCl solution.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Analysis:
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.
-
Identify and quantify any degradation products.
| Condition | Temperature | Time | Expected Degradation |
| 0.1 M NaOH | 60°C | 24 h | Low to Moderate Degradation |
| 1 M NaOH | 60°C | 24 h | Moderate to Significant Degradation |
Frequently Asked Questions (FAQs) - Basic Degradation
Q1: Is this compound more stable in acidic or basic conditions?
A1: Generally, aminopyridine and related heterocyclic amines are more susceptible to acid-catalyzed hydrolysis. However, significant degradation can still occur under strong basic conditions, especially at elevated temperatures. Experimental data from forced degradation studies is necessary to determine the precise stability profile for your specific conditions.
Q2: Can other degradation products besides 1,8-naphthyridin-2-ol form in basic conditions?
A2: While hydrolysis to 1,8-naphthyridin-2-ol is the most probable pathway, other reactions like ring-opening or dimerization could potentially occur under very harsh basic conditions (e.g., high concentrations of strong base and high temperatures). A thorough analysis of the stressed samples by LC-MS is recommended to identify any unexpected degradation products.
Q3: How can I prevent the degradation of my stock solution of this compound?
A3: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8°C). If a stock solution is required, prepare it fresh whenever possible. If it must be stored, use a neutral, aprotic solvent, store at -20°C or -80°C, and consider purging the vial with an inert gas.
Visualization of Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions.
Caption: Proposed acidic degradation pathway of this compound.
Caption: Proposed basic degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. database.ich.org [database.ich.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biotech-asia.org [biotech-asia.org]
- 7. ajrconline.org [ajrconline.org]
Technical Support Center: Scaling Up the Synthesis of 1,8-Naphthyridin-2-amine for Preclinical Studies
Welcome to the technical support center for the synthesis of 1,8-Naphthyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this important scaffold for preclinical studies. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to enhance yield, purity, and scalability.
Overview of the Core Synthesis: The Friedländer Annulation
The most prevalent and scalable approach to synthesizing the 1,8-naphthyridine core is the Friedländer annulation. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. For this compound, a common route is the acid-catalyzed reaction of 2,6-diaminopyridine with a suitable three-carbon electrophile.[3][4]
The generally accepted mechanism involves an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic naphthyridine ring system. The choice of acid catalyst, solvent, and reaction conditions is critical for success, especially when transitioning to a larger scale.
Caption: Generalized workflow of the Friedländer annulation for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%) on a larger scale. What are the likely causes and how can I improve it?
Answer:
Low yields during scale-up are a common challenge and can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Purity of Starting Materials: On a small scale, minor impurities in starting materials may have a negligible effect. However, during scale-up, these impurities can significantly impact the reaction.
-
Insight: Ensure the 2,6-diaminopyridine and 1,1,3,3-tetramethoxypropane (or other electrophile) are of high purity.[3] Impurities can lead to side reactions, consuming your starting materials and complicating purification.
-
Actionable Advice:
-
Analyze your starting materials by NMR and LC-MS to confirm their identity and purity.
-
If necessary, recrystallize or chromatograph the 2,6-diaminopyridine before use.
-
-
-
Inefficient Mixing: As the reaction volume increases, maintaining homogenous mixing becomes more challenging.
-
Insight: Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Actionable Advice:
-
Use an overhead mechanical stirrer instead of a magnetic stir bar for reactions larger than 1 liter.
-
Ensure the impeller is appropriately sized and positioned to create a vortex and efficient mixing.
-
-
-
Suboptimal Reaction Conditions: The acid concentration and temperature that worked on a small scale may not be optimal for a larger reaction.
-
Insight: The acid catalyst, commonly phosphoric acid, plays a crucial role in both the condensation and cyclization steps.[3][4] The reaction is often exothermic, and poor temperature control can lead to byproduct formation.
-
Actionable Advice:
-
Carefully control the rate of addition of the electrophile to manage the reaction exotherm.
-
Optimize the reaction temperature. A typical range is 45-75°C.[5]
-
Experiment with the acid concentration. The ratio of acid to the limiting reagent can be critical.
-
-
-
Alternative "Greener" Approaches: For gram-scale synthesis, harsh conditions and organic solvents can be problematic.
Question 2: I'm observing a significant amount of a dark, tar-like substance in my crude product. What is it and how can I prevent its formation?
Answer:
The formation of dark, polymeric material is a common issue in acid-catalyzed reactions, especially at elevated temperatures.
-
Causality: This "tar" is likely due to the polymerization of the aldehyde precursor or self-condensation of the product under harsh acidic conditions.
-
Preventative Measures:
-
Temperature Control: As mentioned previously, strict temperature control is paramount. Run the reaction at the lowest effective temperature.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction progress by TLC or LC-MS and quench it upon completion.
-
Oxygen-Free Environment: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to coloration.
-
Question 3: My final product is difficult to purify. I see multiple spots on TLC that are close to my product's Rf value. What are these impurities and how can I remove them?
Answer:
Purification is often a significant hurdle. The impurities are likely isomers or closely related byproducts.
-
Isomeric Impurities: Positional isomers are common byproducts in naphthyridine synthesis and can be very difficult to separate due to their similar polarities.[8]
-
Insight: The regioselectivity of the cyclization can be influenced by the catalyst and reaction conditions.
-
Actionable Advice:
-
Employing specific amine catalysts, such as pyrrolidine derivatives, has been shown to improve regioselectivity in Friedländer annulations.[9][10][11]
-
High-performance column chromatography with a shallow solvent gradient may be necessary for separation.
-
Consider derivatization of the mixture to alter the polarity of one component, facilitating separation, followed by deprotection.
-
-
-
Purification Strategy: A multi-step purification process is often most effective.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like dichloromethane.
-
Extract with an aqueous acid (e.g., 10% HCl). The basic this compound will move to the aqueous layer, leaving non-basic impurities behind.
-
Separate the aqueous layer, cool it, and carefully basify with a base like NaOH or ammonium hydroxide to precipitate the product.[4][8]
-
Extract the product back into an organic solvent.
-
-
Column Chromatography:
-
Use silica gel as the stationary phase. A mobile phase of dichloromethane with a gradient of methanol is often effective.[8]
-
To mitigate product degradation on acidic silica, you can use alumina or deactivate the silica gel with a small amount of triethylamine in the eluent.
-
-
Caption: A typical purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take during this synthesis?
A1: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphoric acid is corrosive; handle it with care. Dichloromethane is a volatile and potentially hazardous solvent.
Q2: Can I use a different acid catalyst besides phosphoric acid?
A2: Yes, other acids like sulfuric acid or acetic acid can be used.[5] However, the reaction conditions, including temperature and time, will likely need to be re-optimized. Phosphoric acid is often preferred due to its moderate strength and lower tendency to cause charring compared to sulfuric acid.
Q3: What is a typical work-up procedure for this reaction?
A3: A common work-up involves cooling the reaction mixture, carefully pouring it into a beaker of ice, and then neutralizing it with a base such as ammonium hydroxide or sodium hydroxide until the pH is basic (pH > 10).[4][5] The product is then extracted with an organic solvent like chloroform or dichloromethane.
Q4: How do I confirm the identity and purity of my final product?
A4: The identity of this compound can be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
LC-MS or HPLC: To assess the purity of the final compound.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 45 - 75 °C | Balances reaction rate with minimizing byproduct formation.[5] |
| Reactant Molar Ratio | 1:1 to 1:1.2 (Diamine:Electrophile) | A slight excess of the electrophile can help drive the reaction to completion. |
| Acid Catalyst | Phosphoric Acid | Effective catalyst with reduced charring compared to stronger acids.[3][4] |
| Solvent (Greener Alt.) | Water | Environmentally friendly and can lead to high yields with appropriate catalysts.[2][6][7] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105399739A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Cytotoxicity Analysis: 1,8-Naphthyridin-2-amine vs. 2-Aminoquinoline Scaffolds in Oncology Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffolds in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are mainstays in drug discovery, forming the core structures of numerous therapeutic agents. Among these, the 1,8-naphthyridine and quinoline ring systems have garnered significant attention for their versatile biological activities, particularly in oncology.[1][2] Both scaffolds are considered "privileged structures" due to their ability to bind to a wide range of biological targets. This guide provides a comparative analysis of the cytotoxic potential of two fundamental representatives of these classes: 1,8-Naphthyridin-2-amine and 2-aminoquinoline.
While direct, head-to-head cytotoxicity data for the parent amines is sparse in publicly available literature, a wealth of information exists for their derivatives. This analysis will, therefore, focus on comparing the cytotoxic profiles of these two foundational scaffolds as platforms for the development of anticancer agents. We will delve into experimental data from various derivatives, explore their divergent mechanisms of action, and provide detailed protocols for assessing their cytotoxic effects in a laboratory setting.
Molecular Overview: A Tale of Two Isomers
At first glance, this compound and 2-aminoquinoline share a striking resemblance. Both are bicyclic aromatic systems containing a pyridine ring fused to a benzene ring (in the case of quinoline) or another pyridine ring (in the case of naphthyridine), with an amino group at the 2-position.
The critical difference lies in the placement of the second nitrogen atom. In the 1,8-naphthyridine scaffold, the nitrogens are positioned at the 1 and 8 positions, creating a distinct electronic and steric environment compared to the single nitrogen at the 1-position in the quinoline ring. This seemingly subtle structural nuance profoundly impacts the molecule's ability to form hydrogen bonds, interact with metal ions, and bind to biological targets like enzymes and DNA, ultimately influencing their cytotoxic profiles and mechanisms of action.
Comparative Cytotoxicity: A Derivative-Based Analysis
The true cytotoxic potential of these scaffolds is unlocked through chemical modification. Researchers have synthesized extensive libraries of derivatives from both parent molecules to enhance potency and selectivity against cancer cells. The following table summarizes representative cytotoxic activities (IC50 values) of various derivatives against several human cancer cell lines.
Table 1: Comparative Cytotoxic Activity (IC50, µM) of Representative Derivatives
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine | 2-phenyl, 3-(substituted pyridin-2-yl) | MCF-7 (Breast) | 1.47 | [3][4] |
| 2-phenyl, 3-(substituted pyrimidin-2-yl) | MCF-7 (Breast) | 1.62 | [3][4] | |
| Halogen substituted carboxamide | MIAPaCa (Pancreas) | 0.41 | [5][6] | |
| Halogen substituted carboxamide | K-562 (Leukemia) | 0.77 | [5][6] | |
| Carboxamide derivative | HBL-100 (Breast) | 1.37 | [7] | |
| Quinoline | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) | HL-60 (Leukemia) | 19.88 (µg/mL) | [8] |
| 7-chloroquinoline amino acid derivative | A2780 (Ovarian) | 2.81 (µg/mL) | [9][10] | |
| 7-chloroquinoline amino acid derivative | MCF-7 (Breast) | 5.69 (µg/mL) | [9][10] | |
| Novel 91b1 derivative | A549 (Lung) | Comparable to Cisplatin | [11] |
Note: Values are for specific derivatives as reported in the literature and not for the parent compounds. Direct comparison of µM and µg/mL values should be done with caution, considering molecular weights.
From the available data, derivatives of the 1,8-naphthyridine scaffold frequently exhibit potent cytotoxicity, with several compounds showing IC50 values in the sub-micromolar to low micromolar range.[3][5][7] This suggests that the 1,8-naphthyridine core is a highly effective platform for generating potent anticancer agents. Quinoline derivatives also demonstrate significant cytotoxic activity across a broad range of cell lines, although the reported IC50 values in this selection appear generally higher than the most potent naphthyridines.[8][9][11] It is crucial to note that this is not a definitive judgment on the superiority of one scaffold over the other, as the specific substitutions on the rings play a paramount role in determining final activity.
Unraveling the Mechanisms of Action
The structural differences between the two scaffolds lead to distinct mechanisms by which their derivatives induce cell death.
1,8-Naphthyridine Derivatives: DNA Damage and Kinase Inhibition
A primary mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of DNA topoisomerases.[12][13] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks, which, if left unrepaired, trigger apoptotic cell death. The 1,8-naphthyridine scaffold's planar nature and hydrogen bonding capabilities facilitate its intercalation into DNA and interaction with the topoisomerase enzyme.[13] Furthermore, various 1,8-naphthyridine derivatives have been developed as potent inhibitors of several protein kinases, such as EGFR and c-Met kinase, which are crucial for cancer cell proliferation and survival.[14]
2-Aminoquinoline Derivatives: Signal Transduction and Microtubule Disruption
In contrast, many cytotoxic 2-aminoquinoline derivatives exert their effects by interfering with key signaling pathways and cytoskeletal components. A prominent mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is commonly hyperactivated in cancer and promotes cell growth and survival.[15] By blocking this pathway, quinoline derivatives can induce cell cycle arrest and apoptosis.[15] Additionally, certain quinoline-based compounds have been shown to act as tubulin polymerization inhibitors.[16] They bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[16]
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 13. mdpi.com [mdpi.com]
- 14. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
Unraveling Structure-Activity Relationships: A Comparative Guide to 2-Substituted 1,8-Naphthyridines
The 1,8-naphthyridine scaffold has firmly established itself as a "privileged" structure in medicinal chemistry, underpinning a diverse array of biologically active compounds.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-substituted 1,8-naphthyridine derivatives, with a primary focus on their anticancer and antimicrobial properties. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a detailed comparative framework to inform the design of novel, potent, and selective therapeutic agents.
The Enduring Appeal of the 1,8-Naphthyridine Core
The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system composed of two fused pyridine rings, offers a unique combination of features that make it an attractive scaffold for drug design. Its rigid, planar structure provides a well-defined orientation for substituent groups to interact with biological targets. The presence of two nitrogen atoms allows for hydrogen bonding interactions and can influence the molecule's overall physicochemical properties, such as solubility and basicity. The versatility of its synthesis allows for the introduction of a wide range of substituents at various positions, enabling fine-tuning of its pharmacological profile.[3]
This guide will specifically delve into the impact of substitutions at the 2-position of the 1,8-naphthyridine ring, a key vector for modulating biological activity.
Synthetic Strategies for 2-Substituted 1,8-Naphthyridines
The synthesis of 2-substituted 1,8-naphthyridines can be achieved through several established methods. The Friedländer annulation is a particularly common and versatile approach, involving the condensation of a 2-amino-3-formylpyridine with a carbonyl compound containing an α-methylene group.[4][5]
General Experimental Protocol: Friedländer Synthesis of 2-Substituted 1,8-Naphthyridines
This protocol provides a generalized procedure for the synthesis of a 2-substituted 1,8-naphthyridine derivative.
Materials:
-
2-Amino-3-formylpyridine
-
Substituted methyl ketone (e.g., acetophenone derivative)
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol or other suitable solvent
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
-
Silica gel for column chromatography
-
Appropriate deuterated solvent for NMR analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-formylpyridine (1 equivalent) and the desired substituted methyl ketone (1.1 equivalents) in ethanol.
-
Base Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (e.g., 0.2 equivalents). The causality behind using a base is to facilitate the deprotonation of the α-methylene group of the ketone, generating a nucleophilic enolate which is crucial for the initial condensation step with the aldehyde group of the aminopyridine.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture with glacial acetic acid. The resulting precipitate is collected by filtration.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-substituted 1,8-naphthyridine.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Self-Validation: The success of the synthesis is validated by the spectroscopic data. The 1H NMR spectrum should show the characteristic signals for the protons on the 1,8-naphthyridine core and the specific substituent at the 2-position. The mass spectrum should display the correct molecular ion peak corresponding to the calculated molecular weight of the target compound.
Synthetic Workflow Diagram
Caption: Workflow for the Friedländer synthesis of 2-substituted 1,8-naphthyridines.
Structure-Activity Relationship (SAR) Studies
The biological activity of 2-substituted 1,8-naphthyridines is profoundly influenced by the nature of the substituent at the 2-position. This section provides a comparative analysis of their anticancer and antimicrobial activities.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 2-substituted 1,8-naphthyridines against a variety of human cancer cell lines.[6][7] A common mechanism of action for these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]
Comparative Analysis of 2-Aryl-1,8-naphthyridin-4-ones:
The introduction of an aryl group at the 2-position is a common strategy in the design of anticancer 1,8-naphthyridines. The electronic and steric properties of this aryl ring play a critical role in determining the cytotoxic potency.
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3',4'-Dimethoxyphenyl | HeLa | >100 | [7] |
| 2 | 2',4'-Dimethoxyphenyl | HeLa | 12.5 | [7] |
| 3 | Naphthyl | A549 (Lung) | 9.4 | [6] |
| 4 | Naphthyl | Caki-2 (Renal) | 19.1 | [6] |
| 5 | Thienyl | Various | Log GI50 < -4.0 | [8] |
Key SAR Insights for Anticancer Activity:
-
Position of Methoxy Groups: As seen by comparing compounds 1 and 2 , the position of methoxy groups on the 2-phenyl ring significantly impacts activity. A 2',4'-disubstitution pattern is more favorable than a 3',4'-disubstitution, suggesting that the spatial arrangement of these groups is crucial for target interaction.[7]
-
Bulky Aromatic Systems: The introduction of a bulky naphthyl group at the C2-position, as in compounds 3 and 4 , can enhance cytotoxic activity.[6] This suggests that a larger hydrophobic surface may be beneficial for binding to the target protein.
-
Heteroaromatic Rings: The replacement of a phenyl ring with a thienyl group (compound 5 ) has also been shown to yield potent anticancer agents.[8] This indicates that the electronic properties of the aromatic system are also a key determinant of activity.
-
Importance of C4-Carbonyl and N1-H: 3D-QSAR studies have highlighted the importance of the C4-carbonyl group and the N1-H of the naphthyridine ring for cytotoxicity.[7] These groups likely participate in essential hydrogen bonding interactions with the biological target.
Mechanism of Action: Inhibition of Tubulin Polymerization
Several potent 2-substituted 1,8-naphthyridine derivatives exert their anticancer effects by interfering with microtubule dynamics. They bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and ultimately apoptosis.
Caption: Signaling pathway for tubulin polymerization inhibition by 2-substituted 1,8-naphthyridines.
Antimicrobial Activity
The 1,8-naphthyridine scaffold is also a cornerstone of many antibacterial agents, with nalidixic acid being a classic example.[9] The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9]
Comparative Analysis of 2-Substituted 1,8-Naphthyridines with Antimicrobial Activity:
| Compound Series | Key Substituents | Target Organisms | Activity (MIC) | Reference |
| Glycosylated 1,8-naphthyridines | Glycosyl groups | P. aeruginosa, E. coli | MIC = 0.0199 ± 0.0445 mM for one derivative against P. aeruginosa | [3] |
| 1,8-Naphthyridine-3-thiosemicarbazides | Thiosemicarbazide at C3 | S. aureus, M. smegmatis | MIC in the range of 6-7 µM for some derivatives against S. aureus | [9] |
| Spiro β-Lactams and Thiazolidinones | Spirocyclic systems | Various bacteria and fungi | Good efficacy | [10] |
Key SAR Insights for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and nitro groups, on a phenyl ring attached to the 1,8-naphthyridine core can improve antimicrobial activity.[10] This suggests that modulating the electronic properties of the molecule is crucial for its interaction with bacterial targets.
-
Glycosylation: The introduction of sugar moieties can lead to potent antimicrobial agents, as demonstrated by glycosylated 1,8-naphthyridine derivatives.[3] This strategy may enhance cell permeability or interaction with specific bacterial targets.
-
Synergistic Effects: Some 1,8-naphthyridine derivatives that lack direct antibacterial activity can potentiate the effects of existing antibiotics, such as fluoroquinolones.[11] This indicates their potential as adjuvants in combating drug-resistant bacteria.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
2-Substituted 1,8-naphthyridine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-substituted 1,8-naphthyridine derivatives in the cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time is critical as it allows the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Self-Validation: The reliability of the assay is ensured by including appropriate controls. The vehicle control should show high viability, while the positive control should exhibit a significant reduction in viability. The dose-response curve should be sigmoidal, indicating a specific inhibitory effect of the compound.
MTT Assay Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 1,5-Naphthyridine and 1,8-Naphthyridine Amines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged" structure in medicinal chemistry. The arrangement of the two nitrogen atoms across the six possible isomers significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a detailed comparative analysis of two of the most prominent isomers: 1,5-naphthyridine and 1,8-naphthyridine, with a particular focus on their amine derivatives. While both scaffolds have yielded potent biologically active compounds, they exhibit distinct profiles. 1,8-Naphthyridine amines are extensively documented for their broad-spectrum anticancer and antimicrobial activities. In contrast, 1,5-naphthyridine amines have emerged as highly potent and selective kinase inhibitors, a crucial area in targeted cancer therapy. This guide will delve into the synthesis, physicochemical properties, and a head-to-head comparison of their biological activities, supported by experimental data and detailed protocols to aid researchers in the strategic design of novel therapeutics.
Introduction: The Significance of Isomerism in a Privileged Scaffold
Naphthyridines are bicyclic heterocyclic compounds that have garnered immense interest in drug discovery due to their diverse and potent biological activities.[1] The 1,8-naphthyridine core, in particular, is a well-established pharmacophore found in numerous approved drugs, most notably the quinolone antibiotics like nalidixic acid.[1][2] The versatility of the naphthyridine scaffold stems from its rigid structure, which can be readily functionalized, and the presence of nitrogen atoms that can act as hydrogen bond acceptors, influencing drug-target interactions.
The seemingly subtle change in the position of one nitrogen atom, transitioning from a 1,8- to a 1,5-naphthyridine, can dramatically alter the molecule's electronic distribution, basicity, and spatial arrangement of functional groups. These changes have profound implications for the molecule's pharmacokinetic and pharmacodynamic properties, leading to different biological targets and activities. This guide aims to provide a comprehensive, data-driven comparison of these two important classes of compounds to inform rational drug design.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the nitrogen atoms in the naphthyridine core directly impacts its electronic and steric properties, which in turn govern its behavior in biological systems. A comparison of key physicochemical parameters is essential for understanding their differential biological activities.
While experimental data for the parent amines is scarce, in silico predictions and data from substituted derivatives reveal key differences. The arrangement of nitrogen atoms in 1,8-naphthyridine allows for chelation of metal ions, a property exploited in some of its biological applications.[2] The differing nitrogen positions also affect the molecules' dipole moments and their ability to interact with biological targets through hydrogen bonding and π-π stacking.
A study on fused chromeno-naphthyridine derivatives provided calculated LogP values, which are crucial for predicting membrane permeability and overall drug-likeness.[3]
| Property | 1,5-Naphthyridine Derivative (4a)[3] | 1,8-Naphthyridine Derivative |
| Molecular Weight | 314.38 | Varies with substitution |
| LogP | 2.71 | Varies with substitution |
| Hydrogen Bond Donors | 1 | Varies with substitution |
| Hydrogen Bond Acceptors | 2 | Varies with substitution |
| Topological Polar Surface Area (TPSA) | 34.15 Ų | Varies with substitution |
Table 1: Comparison of calculated physicochemical properties for representative fused naphthyridine derivatives.[3] A LogP value between 0 and 5 is generally considered favorable for drug absorption and distribution.[3]
Synthesis of Amino-Naphthyridine Scaffolds: Accessing the Core Structures
The synthesis of substituted naphthyridines often relies on classical condensation reactions, with the Friedländer annulation being a prominent method for 1,8-naphthyridines.[2][4] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an α-methylene group adjacent to a carbonyl.[2][4] For 1,5-naphthyridines, the Skraup reaction, which uses 3-aminopyridine and glycerol, is a common approach.[5]
The introduction of an amino group, a key functional group for many biological activities, can be achieved through various methods, including nucleophilic aromatic substitution of a halogenated naphthyridine or through a Buchwald-Hartwig amination.[5]
Below is a generalized workflow for the synthesis of amino-naphthyridines.
Figure 1: Generalized synthetic workflows for amino-1,5- and 1,8-naphthyridines.
Comparative Biological Activities
Anticancer Activity
Both 1,5- and 1,8-naphthyridine scaffolds have been investigated for their anticancer potential, but they often exhibit their effects through different mechanisms.
1,8-Naphthyridines: This class of compounds is well-documented for its potent cytotoxic activity against a wide range of cancer cell lines.[6][7] The mechanisms of action are diverse and include topoisomerase inhibition, similar to some established chemotherapeutic agents.[6] Several studies have reported impressive IC50 values in the low micromolar to nanomolar range.
1,5-Naphthyridines: While less explored for broad-spectrum cytotoxicity, 1,5-naphthyridine derivatives have shown significant promise as targeted anticancer agents, particularly as kinase inhibitors.[8][9] They have been shown to potently inhibit kinases such as TGF-β type I receptor (ALK5), fibroblast growth factor receptors (FGFRs), and c-Met.[8] Naturally occurring 1,5-naphthyridines, such as 10-methoxycanthin-6-one, have also demonstrated significant anticancer effects.[10]
| Scaffold | Compound | Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine | Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [6] |
| K-562 (Leukemia) | 0.77 | [6] | ||
| Compound 29 | PA-1 (Ovarian) | 0.41 | [6] | |
| SW620 (Colon) | 1.4 | [6] | ||
| Compound 10c | MCF7 (Breast) | 1.47 | [7] | |
| Compound 8d | MCF7 (Breast) | 1.62 | [7] | |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58 µg/mL | [10] |
| Pyrazole Derivative (19) | ALK5 Kinase | 0.004 | [9] | |
| Aminothiazole Derivative (15) | ALK5 Kinase | 0.006 | [9] |
Table 2: Comparative anticancer and kinase inhibitory activities of representative 1,8- and 1,5-naphthyridine derivatives.
Antimicrobial Activity
The 1,8-naphthyridine core is the backbone of the first generation of quinolone antibiotics, and its derivatives continue to be explored for their antibacterial properties. The 1,5-isomers have also shown promise, particularly as antifungal agents.
1,8-Naphthyridines: The antibacterial mechanism of many 1,8-naphthyridine derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[11] This leads to bacterial cell death.
1,5-Naphthyridines: Naturally occurring 1,5-naphthyridines have demonstrated both antibacterial and antifungal activities.[10] For instance, canthin-6-one has shown potent activity against Staphylococcus aureus and Escherichia coli.[10] Synthetic derivatives have also been evaluated, with some showing significant antifungal activity against Candida species.[5]
| Scaffold | Compound | Organism | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine | Various derivatives | S. aureus, E. coli | Wide range of activities | [11] |
| 1,5-Naphthyridine | Canthin-6-one | S. aureus | 0.49 | [10] |
| E. coli | 3.91 | [10] | ||
| Antifungal activity | 3.91 | [10] | ||
| 10-methoxycanthin-6-one | Antifungal activity | 7.81 | [10] | |
| Silver(I) complexes | Candida spp. | 0.78-6.25 | [5] |
Table 3: Comparative antimicrobial activities of representative 1,8- and 1,5-naphthyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The differential biological activities of 1,5- and 1,8-naphthyridine amines can be attributed to the distinct spatial arrangement of their nitrogen atoms and the resulting impact on drug-target interactions.
Figure 2: Key structure-activity relationship differences between 1,5- and 1,8-naphthyridines.
For 1,8-naphthyridines, the proximity of the N1 and N8 atoms can be crucial for their interaction with enzymes like DNA gyrase. The overall planarity of the ring system also facilitates DNA intercalation, a common mechanism for cytotoxic compounds. In contrast, the geometry of the 1,5-naphthyridine scaffold appears to be particularly well-suited for fitting into the ATP-binding pocket of various kinases, allowing for the development of highly selective inhibitors.
Conclusion and Future Perspectives
The comparative analysis of 1,5- and 1,8-naphthyridine amines underscores the profound impact of isomeric variation on biological activity. While 1,8-naphthyridines have a long-standing history as broad-spectrum antimicrobial and anticancer agents, 1,5-naphthyridines are emerging as a promising scaffold for the development of targeted therapies, particularly kinase inhibitors.
Future research should focus on direct, head-to-head comparisons of similarly substituted 1,5- and 1,8-naphthyridine amines against a wide panel of biological targets. This will provide a more granular understanding of their structure-activity relationships and enable the more rational design of next-generation therapeutics. The exploration of other, less-studied naphthyridine isomers may also unveil novel biological activities.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for determining the cytotoxic effects of naphthyridine derivatives on adherent cancer cell lines.
Materials:
-
Naphthyridine compounds of interest
-
Adherent cancer cell line (e.g., MCF7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the naphthyridine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of naphthyridine compounds against bacterial strains.
Materials:
-
Naphthyridine compounds of interest
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the naphthyridine compounds in MHB directly in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Adjust the turbidity of a bacterial suspension in MHB to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Protocol 3: Generic Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for assessing the inhibitory activity of naphthyridine compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Specific kinase substrate
-
ATP
-
Naphthyridine compounds of interest
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the naphthyridine compounds in the appropriate buffer.
-
Kinase Reaction: In a well of a microplate, combine the kinase, its specific substrate, and the test compound.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP, which is used to produce a light signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]
- 11. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of 1,8-Naphthyridin-2-amine Analogs In Vivo: A Comparative Guide
Introduction: Bridging the Gap from Benchtop to Bedside
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Many of these compounds exert their influence by targeting critical signaling pathways involved in tumor growth and survival, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] While in vitro assays provide essential preliminary data on cytotoxicity and mechanism of action, the true therapeutic potential of novel 1,8-naphthyridin-2-amine analogs can only be ascertained through rigorous in vivo validation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies. We will objectively compare the performance of a hypothetical, yet representative, this compound analog, "NPA-X," against established standard-of-care agents. This comparison is grounded in detailed experimental protocols and supported by a clear rationale for each step, ensuring scientific integrity and yielding translatable insights.
The In Vivo Validation Workflow: A Strategic Overview
The journey of an anticancer compound through in vivo validation is a multi-stage process. It begins with the selection of an appropriate tumor model and culminates in a detailed analysis of both efficacy and safety. This systematic approach is crucial for making informed go/no-go decisions in the drug development pipeline.[5][6]
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature | Semantic Scholar [semanticscholar.org]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. xenograft.org [xenograft.org]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
Head-to-head comparison of different synthetic routes to 1,8-Naphthyridin-2-amine
##Forging the 1,8-Naphthyridine Core: A Head-to-Head Comparison of Synthetic Routes to 1,8-Naphthyridin-2-amine
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, this compound stands out as a critical building block for the development of novel pharmaceuticals. The efficient and scalable synthesis of this key intermediate is a paramount concern for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access this compound, with a focus on the widely employed Friedländer-type condensation and a critical examination of alternative classical methodologies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven comparison to empower chemists in selecting the optimal route for their specific needs.
Introduction: The Significance of the 1,8-Naphthyridine-2-amine Scaffold
The 1,8-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery due to its ability to mimic purine bases and interact with various biological targets. The presence of an amino group at the 2-position provides a crucial handle for further functionalization, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. Consequently, the development of robust and versatile synthetic routes to this compound and its derivatives is of significant academic and industrial interest.
The Workhorse: Friedländer Annulation and its Modern Variants
The Friedländer synthesis is the most direct and commonly employed method for the construction of the 1,8-naphthyridine core.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] In the context of this compound synthesis, the key precursors are typically a 2-aminopyridine derivative and a suitable carbonyl compound.
Classical Acid-Catalyzed Condensation
A well-established route to a substituted this compound involves the acid-catalyzed condensation of 2,6-diaminopyridine with a four-carbon carbonyl compound, such as 3-oxobutyraldehyde dimethyl acetal.[3][4] This approach efficiently assembles the bicyclic ring system in a one-pot procedure.
Mechanism:
The reaction is initiated by the acid-catalyzed condensation of one of the amino groups of 2,6-diaminopyridine with the aldehyde functionality of the carbonyl partner to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the acidic environment, followed by aromatization through the elimination of water, yields the desired 1,8-naphthyridine product. Phosphoric acid is a frequently utilized catalyst for this transformation.[3]
Experimental Protocol: Synthesis of 7-Methyl-1,8-naphthyridin-2-amine from 2,6-Diaminopyridine [3]
-
Materials:
-
2,6-Diaminopyridine
-
3-Oxobutyraldehyde dimethyl acetal
-
Phosphoric acid (H₃PO₄)
-
Chloroform (CHCl₃)
-
Ammonium hydroxide (NH₄OH)
-
Silica gel for column chromatography
-
-
Procedure:
-
A mixture of 2,6-diaminopyridine, 3-oxobutyraldehyde dimethyl acetal, and phosphoric acid is prepared.
-
The reaction mixture is stirred for approximately 3 hours.
-
Following the reaction, the mixture is carefully neutralized with ammonium hydroxide.
-
The aqueous layer is extracted with chloroform.
-
The combined organic extracts are dried over a suitable drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved by column chromatography on silica gel to afford pure 7-Methyl-1,8-naphthyridin-2-amine.
-
Green and Catalytic Modifications of the Friedländer Synthesis
In recent years, significant efforts have been directed towards developing more environmentally benign and efficient modifications of the Friedländer synthesis. These advancements focus on the use of greener solvents, milder reaction conditions, and recoverable catalysts.
One notable example is the gram-scale synthesis of 1,8-naphthyridines in water, utilizing the inexpensive and biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst.[5][6] This method offers high yields, operational simplicity, and easy product separation.[5] Other approaches have employed catalysts such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions, and 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation, both of which provide rapid and efficient access to the 1,8-naphthyridine core.[7][8]
Workflow for Choline Hydroxide-Catalyzed Friedländer Synthesis
Caption: General workflow for the choline hydroxide-catalyzed Friedländer synthesis of 1,8-naphthyridines in water.
Exploring Alternative Pathways: Classical Name Reactions
While the Friedländer synthesis is the dominant route, other classical named reactions for quinoline synthesis, such as the Skraup, Combes, and Doebner-von Miller reactions, have been adapted for the synthesis of naphthyridines.[9] However, their application to the synthesis of this compound is less common and often presents challenges.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[6] This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, can be adapted for naphthyridine synthesis by using an aminopyridine as the starting material.[10] Studies have shown that the presence of a strong electron-releasing group, such as an amino group at the 6-position of the 2-aminopyridine ring, is crucial for facilitating the cyclization to form the 1,8-naphthyridine skeleton.[11]
Mechanism:
The reaction is believed to proceed through a Michael-type addition of the aminopyridine to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed intramolecular cyclization, dehydration, and subsequent oxidation to yield the aromatic naphthyridine ring.
General Reaction Scheme for Doebner-von Miller Synthesis of 1,8-Naphthyridines
Caption: A simplified representation of the Doebner-von Miller reaction for the synthesis of 1,8-naphthyridines.
Head-to-Head Comparison of Synthetic Routes
| Feature | Friedländer Synthesis (Acid-Catalyzed) | Friedländer Synthesis (Green Variants) | Doebner-von Miller Reaction |
| Starting Materials | 2,6-Diaminopyridine, Carbonyl compound (e.g., 3-oxobutyraldehyde dimethyl acetal) | 2-Aminonicotinaldehyde, Active methylene compound | 2-Aminopyridine derivative, α,β-Unsaturated carbonyl |
| Catalyst/Reagents | Strong acid (e.g., H₃PO₄)[3] | Choline hydroxide,[5] CeCl₃·7H₂O,[7] DABCO[8] | Strong acid, Oxidizing agent |
| Solvent | Often organic solvents (e.g., Chloroform for workup)[3] | Water,[5] Solvent-free[7][8] | Typically strong acid |
| Reaction Conditions | Elevated temperatures | Mild to moderate temperatures | Often harsh conditions |
| Yield | Generally good | Often excellent (>90%)[5][6] | Variable, can be low |
| Scalability | Scalable | Demonstrated on a gram-scale[5][6] | Can be challenging due to side reactions |
| Environmental Impact | Use of strong acids and organic solvents | Significantly improved (water solvent, reusable catalysts) | Use of strong acids and oxidizing agents |
| Key Advantages | Well-established, reliable | Environmentally friendly, high yields, simple workup | Access to different substitution patterns |
| Key Disadvantages | Harsh conditions, use of hazardous reagents | Newer methods, catalyst may be required | Harsh conditions, potential for low yields and side products |
Conclusion and Future Perspectives
The Friedländer synthesis, particularly its modern, greener iterations, stands out as the most robust and efficient method for the synthesis of this compound and its derivatives. The use of water as a solvent and mild, recoverable catalysts offers significant advantages in terms of yield, scalability, and environmental impact. While classical methods like the Doebner-von Miller reaction provide alternative synthetic entries, they often suffer from harsher reaction conditions and lower yields, making them less favorable for large-scale production.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of their project, including scale, desired substitution patterns, and available resources. However, the data strongly suggests that the continued development and optimization of green Friedländer-type methodologies will be the most fruitful avenue for the future synthesis of this critical medicinal chemistry scaffold. The principles of green chemistry are not only environmentally responsible but also often lead to more efficient and cost-effective chemical processes, a critical consideration in the pharmaceutical industry.
References
- 1. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 2. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. kthmcollege.ac.in [kthmcollege.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. iipseries.org [iipseries.org]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
A Senior Application Scientist's Guide to Comparative Docking of 1,8-Naphthyridin-2-amine Analogs Against Aurora A Kinase
This guide provides a comprehensive, in-depth technical comparison of novel 1,8-naphthyridin-2-amine analogs as potential inhibitors of Aurora A kinase, a crucial regulator of cell division and a validated target in oncology. We will delve into the rationale behind the experimental design, provide a detailed, step-by-step protocol for a robust molecular docking workflow, and present a comparative analysis of the results, grounded in established principles of medicinal chemistry and structural biology.
Introduction: The Therapeutic Potential of Targeting Aurora A Kinase with 1,8-Naphthyridine Scaffolds
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in mitotic progression, including centrosome maturation and separation, and the formation of the bipolar spindle.[1] Its overexpression is a common feature in many human cancers, correlating with genomic instability and poor prognosis.[2] This has established Aurora A as a high-priority target for the development of novel anticancer therapeutics.[3]
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its diverse biological activities, including potent anticancer properties.[4] Derivatives of this scaffold have been successfully developed as inhibitors of various protein kinases.[5][6] The rigid, planar nature of the 1,8-naphthyridine core makes it an excellent anchor for substituents that can probe the deep ATP-binding pocket of kinases, forming key interactions that drive potency and selectivity. This guide will focus on a comparative docking study of a designed series of this compound analogs, aiming to elucidate their potential binding modes and structure-activity relationships (SAR) as Aurora A kinase inhibitors.
Experimental Rationale and Design
The core of this study is a comparative molecular docking analysis. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of intermolecular interactions. Our experimental design is built on the following pillars:
-
Target Selection: We have chosen human Aurora A kinase as our target protein. Its well-characterized structure and therapeutic relevance make it an ideal candidate. Specifically, we will utilize the high-resolution crystal structure of Aurora A in complex with the inhibitor MK-5108 (PDB ID: 5EW9), which provides a validated binding pocket for our study.[7]
-
Ligand Design: A series of five this compound analogs (NA-1 to NA-5) have been designed for this comparative study. These analogs feature a common this compound core, with systematic variations in the substituent at the 7-position. This allows for a focused analysis of how different chemical moieties at this position influence the binding affinity and interaction profile with Aurora A.
-
Protocol Validation: To ensure the reliability of our docking protocol, we will perform a crucial validation step. The co-crystallized inhibitor, MK-5108, will be extracted from the PDB structure and then re-docked into the Aurora A binding site. A successful validation, indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, will confirm that our chosen docking parameters can accurately reproduce the experimentally observed binding mode.[8][9]
Detailed Methodologies
This section provides a step-by-step protocol for the comparative docking study. The workflow is designed to be robust and reproducible.
Computational Docking Workflow
The overall workflow for our comparative docking study is illustrated in the diagram below.
Caption: A flowchart of the computational docking workflow.
Step-by-Step Protocol
Software:
-
Molecular modeling software suite (e.g., Schrödinger Maestro, MOE, or similar)
-
Molecular docking program (e.g., Glide, AutoDock Vina, or similar)
Protocol:
-
Protein Preparation: a. Download the crystal structure of Aurora A kinase in complex with MK-5108 from the Protein Data Bank (PDB ID: 5EW9).[7] b. Remove water molecules and any other non-protein atoms from the PDB file, except for the co-crystallized ligand which will be used for validation. c. Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. d. Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation: a. Draw the 2D structures of the five this compound analogs (NA-1 to NA-5) and the reference inhibitor MK-5108. b. Generate the 3D conformations of the ligands. c. Assign correct bond orders and formal charges. d. Perform an energy minimization of each ligand using a suitable force field (e.g., OPLS3e).
-
Grid Generation: a. Define the binding site for docking by generating a grid box centered on the co-crystallized ligand (MK-5108) in the prepared Aurora A structure. b. The grid box should be large enough to accommodate the designed analogs. A size of 20 x 20 x 20 Å is generally a good starting point.
-
Docking Protocol Validation: a. Dock the prepared structure of MK-5108 into the defined grid of the Aurora A binding site using the chosen docking program. b. Superimpose the lowest energy docked pose of MK-5108 with its original crystallographic pose. c. Calculate the root-mean-square deviation (RMSD) between the heavy atoms of the docked and crystallographic poses. An RMSD value below 2.0 Å validates the docking protocol.[10]
-
Docking of this compound Analogs: a. Dock the prepared structures of the five analogs (NA-1 to NA-5) into the validated grid of the Aurora A binding site. b. Use the same docking parameters as in the validation step. c. Generate a set of docking poses for each analog and rank them based on their docking scores.
-
Analysis of Results: a. Analyze the docking scores of the analogs to predict their relative binding affinities. b. Visualize the lowest energy docking pose of each analog within the Aurora A binding site. c. Identify and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between each analog and the protein residues. Pay close attention to interactions with key hinge region residues like ALA213.[10] d. Compare the binding modes of the different analogs to establish a structure-activity relationship (SAR).
Results and Comparative Analysis
This section presents the hypothetical, yet scientifically plausible, results of the comparative docking study of the five designed this compound analogs.
Designed this compound Analogs
The following table details the structures of the designed analogs for this study.
| Analog ID | R-Group at 7-position |
| NA-1 | -H |
| NA-2 | -Cl |
| NA-3 | -OCH3 |
| NA-4 | -NH2 |
| NA-5 | -C(O)NH2 |
Comparative Docking Scores and Key Interactions
The table below summarizes the docking scores and the key interactions observed for each analog within the Aurora A binding site. The docking score is a measure of the predicted binding affinity, with more negative values indicating a stronger predicted interaction.
| Analog ID | Docking Score (kcal/mol) | Key Hydrogen Bonds with Hinge Region (ALA213) | Other Key Interactions |
| MK-5108 (Reference) | -11.5 | Yes | Hydrophobic interactions with LEU139, VAL147, LEU263 |
| NA-1 | -7.2 | Yes | Pi-pi stacking with TYR212 |
| NA-2 | -8.1 | Yes | Halogen bond with backbone carbonyl of GLU211 |
| NA-3 | -7.8 | Yes | Hydrogen bond with the side chain of LYS162 |
| NA-4 | -8.5 | Yes | Additional hydrogen bond with the side chain of GLU211 |
| NA-5 | -9.2 | Yes | Bidentate hydrogen bond with the side chain of GLU211 |
Binding Mode Analysis of the Most Promising Analog (NA-5)
The docking results suggest that analog NA-5 , with the carboxamide substituent, is the most promising inhibitor among the designed series. Its superior docking score can be attributed to the formation of a bidentate hydrogen bond with the side chain of GLU211, in addition to the crucial hydrogen bond with the hinge region residue ALA213. The diagram below illustrates the predicted binding mode of NA-5 within the ATP-binding pocket of Aurora A.
Caption: Predicted binding mode of analog NA-5 in the Aurora A active site.
Structure-Activity Relationship (SAR) Analysis
The comparative docking results provide valuable insights into the structure-activity relationships of this series of this compound analogs:
-
The this compound core serves as an effective scaffold, consistently forming a key hydrogen bond with the hinge region residue ALA213, which is a hallmark of many kinase inhibitors.[11]
-
Substituents at the 7-position significantly modulate the binding affinity. The unsubstituted analog (NA-1) shows the weakest predicted binding.
-
Electron-withdrawing and hydrogen-bonding groups at the 7-position enhance the binding affinity. The chloro (NA-2), amino (NA-4), and carboxamide (NA-5) substituents all lead to improved docking scores compared to the unsubstituted analog.
-
The carboxamide group (NA-5) appears to be the most favorable substituent, as it can form an additional bidentate hydrogen bond with GLU211, providing a strong anchoring point in the active site. This highlights the importance of exploring substituents that can engage in specific interactions with residues in the solvent-exposed region of the ATP-binding pocket.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of novel this compound analogs against Aurora A kinase. The detailed methodology, including the crucial validation step, ensures the reliability of the computational predictions. Our analysis of the hypothetical results for a designed series of analogs reveals a clear structure-activity relationship, with the carboxamide analog (NA-5) emerging as the most promising candidate for further development.
The insights gained from this in silico study provide a strong foundation for the next steps in the drug discovery process. Future work should focus on:
-
Synthesis and in vitro biological evaluation of the designed analogs to confirm their inhibitory activity against Aurora A kinase.
-
Further optimization of the 7-position substituent to enhance potency and selectivity.
-
Exploration of substitutions at other positions of the 1,8-naphthyridine scaffold to further probe the binding pocket.
By integrating computational methods with experimental validation, we can accelerate the discovery and development of novel and effective kinase inhibitors for the treatment of cancer.
References
- 1. Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Molecular docking/dynamics studies of Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Selectivity of 1,8-Naphthyridin-2-amine Based Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation. Among the myriad of scaffolds explored, the 1,8-naphthyridine core has emerged as a "privileged" structure, capable of forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1][2] However, potency against the intended target is only half the story. The ultimate success of a kinase inhibitor hinges on its selectivity profile—its ability to potently inhibit the target kinase while sparing other kinases in the vast human kinome. A lack of selectivity can lead to off-target effects and unforeseen toxicities.[3][4]
This guide provides an in-depth technical framework for assessing the selectivity of 1,8-naphthyridin-2-amine based kinase inhibitors. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, provide actionable protocols for key assays, and present a comparative analysis against alternative heterocyclic scaffolds. Our approach is grounded in establishing self-validating systems to ensure the trustworthiness and reproducibility of findings.
The 1,8-Naphthyridine Scaffold: A Primer
The 1,8-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, serves as an excellent bioisostere for the purine core of ATP. The 2-amino substitution provides a crucial vector for derivatization, allowing medicinal chemists to explore various side chains to achieve desired potency and selectivity. The nitrogen at position 1 and the exocyclic amine often act as hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase hinge region.
Caption: General pharmacophore of 1,8-naphthyridine based kinase inhibitors.
A Multi-Tiered Strategy for Selectivity Profiling
A robust assessment of inhibitor selectivity is not a single experiment but a tiered, multi-faceted approach. We progress from high-throughput biochemical assays that cast a wide net across the kinome to more physiologically relevant cell-based and proteomics methods that confirm target engagement and functional effects in a living system.
Tier 1: In Vitro Kinome-Wide Profiling
The first step is to understand the inhibitor's intrinsic affinity for a broad range of purified kinases. This provides a foundational, unbiased view of its potential targets and off-targets.
Principle & Rationale: The most comprehensive method for this is a competition binding assay, such as Eurofins DiscoverX's KINOMEscan® platform.[5] This technology bypasses the need for enzymatic activity and instead measures the ability of a test compound to displace a ligand from the active site of over 460 kinases.[6] Because the assay is ATP-independent, it reports true thermodynamic dissociation constants (Kd), which are more reliable for comparing affinities across different kinases than IC50 values derived from enzymatic assays that are dependent on ATP concentration.[5]
Experimental Workflow: KINOMEscan®
The KINOMEscan® assay involves three key components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[6] Compounds that bind to the kinase's active site prevent it from binding to the immobilized ligand, reducing the amount of kinase captured on a solid support. The amount of kinase captured is then measured using qPCR.[6]
Caption: Workflow for in vitro kinase selectivity profiling.
Data Presentation & Interpretation: The results are typically visualized on a "kinome tree," where inhibited kinases are marked as circles. The size of the circle corresponds to the binding affinity. A highly selective compound will illuminate only the target kinase or a small number of kinases.
| Metric | Description | Significance |
| Selectivity Score (S-score) | A quantitative measure of selectivity. S(10) is the number of kinases with % inhibition > 90% at 1 µM, divided by the total number of kinases tested. | Lower scores indicate higher selectivity. An S-score of 0.017 means the compound hits 7 out of 403 non-mutant kinases.[7] |
| Kd Value | The dissociation constant, representing the concentration of inhibitor required to bind to 50% of the kinase population. | Provides a direct measure of binding affinity, allowing for rank-ordering of inhibitor potency.[6] |
| % Inhibition @ Conc. | Percentage of kinase activity inhibited at a fixed concentration (e.g., 1 µM). | A primary screening metric to quickly identify potent interactions.[7] |
Tier 2: Cell-Based Target Engagement and Pathway Modulation
While in vitro assays are essential, they do not account for cell permeability, intracellular ATP concentrations, or target engagement within the complex cellular milieu. Therefore, the next crucial step is to verify that the inhibitor engages its intended target in living cells and produces the desired downstream effect.
Principle & Rationale: A common and robust method is to measure the phosphorylation status of a direct downstream substrate of the target kinase via Western blotting. A potent and selective inhibitor should decrease the phosphorylation of the target's substrate in a dose-dependent manner without affecting unrelated signaling pathways. This approach provides a functional readout of target inhibition. For direct measurement of target binding in cells, technologies like the NanoBRET™ Target Engagement Assay are invaluable, quantifying compound affinity in live cells.[8]
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Treatment: Plate cells (e.g., a cancer cell line where the target kinase is active) and allow them to adhere. Treat with a dose range of the 1,8-naphthyridine inhibitor for a predetermined time. Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[2]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding. Avoid using milk for phosphoprotein detection as it contains casein, a phosphoprotein that can increase background.[2]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate.
-
Washing and Secondary Antibody: Wash the membrane thoroughly with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein, as well as a loading control like GAPDH or β-actin.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking the Antimicrobial Efficacy of 1,8-Naphthyridin-2-amine Against the Prototypical Quinolone, Nalidixic Acid
In the persistent search for novel antimicrobial agents to combat the growing threat of drug resistance, the 1,8-naphthyridine scaffold has emerged as a promising chemical framework.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive framework for the direct comparative evaluation of a novel investigational compound, 1,8-Naphthyridin-2-amine, against nalidixic acid, the first-generation quinolone antibiotic that paved the way for this class of drugs.
Nalidixic acid, introduced in the 1960s, primarily targets Gram-negative bacteria by inhibiting the A subunit of DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication, repair, and transcription.[3][4][5][6][7][8] This inhibition leads to the stabilization of the DNA-enzyme complex, causing lethal double-strand breaks in the bacterial chromosome.[4] Given the structural similarities, it is hypothesized that this compound may share this mechanism of action. This guide outlines the essential in vitro assays required to rigorously test this hypothesis and quantify the compound's antimicrobial efficacy relative to this established benchmark.
Proposed Mechanism of Action: Inhibition of Bacterial Topoisomerases
The core hypothesis rests on the structural analogy between the 1,8-naphthyridine core of the test compound and the 4-oxo-1,8-naphthyridine-3-carboxylic acid structure of nalidixic acid.[8] Both are posited to interfere with the essential bacterial enzymes DNA gyrase and topoisomerase IV. The proposed mechanism involves the compound binding to these enzymes, thereby preventing the re-ligation of cleaved DNA strands, which is a crucial step in their catalytic cycle.
Caption: Proposed mechanism of action for this compound.
Experimental Design: A Three-Tiered Approach to Efficacy Profiling
To build a comprehensive profile of antimicrobial activity, a multi-assay approach is essential. This ensures a thorough comparison, moving from basic inhibitory potential to the dynamics of bacterial killing.
Rationale for Experimental Choices
-
Test Organisms : The selection of specific bacterial strains is critical for a meaningful comparison. We will employ standard quality control strains recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[9][10][11][12]
-
Escherichia coli ATCC 25922 : A Gram-negative representative, this is a primary target for nalidixic acid and a common cause of urinary tract infections.[9][13][14][15] Its inclusion is mandatory for benchmarking.
-
Staphylococcus aureus ATCC 29213 : A Gram-positive representative, this strain allows for the assessment of the compound's spectrum of activity.[16][17][18][19][20] While nalidixic acid has limited activity against Gram-positive organisms, demonstrating efficacy here would represent a significant advantage for the novel compound.[4]
-
-
Methodological Standards : Adherence to standardized protocols is paramount for reproducibility and validity. All methodologies described are based on the guidelines set forth by the CLSI, which is the gold standard for antimicrobial susceptibility testing.[10][11][12][21][22]
-
Assay Selection :
-
Minimum Inhibitory Concentration (MIC) Assay : This is the foundational test to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23] We will use the broth microdilution method for its efficiency and quantitative results.[23][24][25][26][27]
-
Minimum Bactericidal Concentration (MBC) Assay : This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[28][29][30]
-
Time-Kill Kinetic Assay : This dynamic assay provides critical insight into the rate of bacterial killing over time.[31][32][33][34] It is the most definitive in vitro method for assessing bactericidal activity and can reveal concentration-dependent effects.[34]
-
Caption: Overall experimental workflow for comparative antimicrobial efficacy testing.
Detailed Experimental Protocols
The following protocols are adapted from CLSI guidelines (M07, M26) and standard laboratory practices.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Inoculum Preparation :
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test strain.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[26]
-
Within 15 minutes, dilute this suspension 1:150 in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[26]
-
-
Plate Preparation :
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.[25]
-
Prepare a stock solution of each test compound (this compound and Nalidixic Acid) at twice the highest desired final concentration.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[35] Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).[23][25]
-
-
Inoculation and Incubation :
-
Add 100 µL of the standardized bacterial inoculum (from step 1) to wells 1 through 11. This brings the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[26]
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Result Interpretation :
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[23]
-
Protocol 2: Minimum Bactericidal Concentration (MBC)
-
Subculturing :
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC for each compound. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically plate a 10 µL aliquot from each of these wells onto a Mueller-Hinton Agar (MHA) plate.[35]
-
-
Incubation :
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation :
Protocol 3: Time-Kill Kinetic Assay
-
Preparation :
-
Prepare a standardized bacterial inoculum as described in the MIC protocol, but in a larger volume of CAMHB.
-
In sterile flasks, add the test compounds at concentrations relevant to their MIC (e.g., 1x, 2x, and 4x MIC). Include a drug-free growth control flask.
-
-
Inoculation and Sampling :
-
Inoculate each flask with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting :
-
Perform serial 10-fold dilutions of each aliquot in sterile saline to reduce the drug concentration below the MIC (to prevent drug carryover).[31]
-
Plate 100 µL from appropriate dilutions onto MHA plates.
-
Incubate plates at 35 ± 2°C for 18-24 hours and count the colonies (CFU).
-
-
Data Analysis :
-
Calculate the CFU/mL for each time point.
-
Plot the results as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[34]
-
Hypothetical Data Presentation and Interpretation
To illustrate the output of these experiments, the following tables present a hypothetical but plausible dataset where this compound demonstrates superior activity compared to nalidixic acid, particularly against the Gram-positive organism.
Table 1: Hypothetical MIC and MBC Values (µg/mL)
| Compound | Organism | MIC | MBC | MBC/MIC Ratio | Interpretation |
| This compound | E. coli ATCC 25922 | 4 | 8 | 2 | Bactericidal |
| S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal | |
| Nalidixic Acid | E. coli ATCC 25922 | 8 | 32 | 4 | Bactericidal |
| S. aureus ATCC 29213 | >128 | >128 | - | Ineffective |
Interpretation of Table 1: In this hypothetical scenario, this compound exhibits a two-fold lower MIC against E. coli compared to nalidixic acid, indicating greater potency. Crucially, it also shows activity against S. aureus, whereas nalidixic acid is ineffective, suggesting a broader spectrum of activity. Both compounds show bactericidal activity against E. coli, as indicated by an MBC/MIC ratio of ≤4.[35]
Table 2: Hypothetical Time-Kill Kinetics Data for E. coli ATCC 25922 (Log₁₀ CFU/mL)
| Time (h) | Growth Control | Nalidixic Acid (4x MIC) | This compound (4x MIC) |
| 0 | 5.70 | 5.71 | 5.69 |
| 2 | 6.85 | 5.10 | 4.55 |
| 4 | 7.91 | 4.32 | 3.10 |
| 8 | 8.85 | 3.15 | <2.00 (Limit of Detection) |
| 12 | 9.10 | 2.65 | <2.00 |
| 24 | 9.25 | 2.50 | <2.00 |
Interpretation of Table 2: The time-kill data would visualize the rate of killing. Here, this compound demonstrates a more rapid bactericidal effect, achieving a >3-log₁₀ reduction by the 4-hour mark and reducing the bacterial count below the limit of detection by 8 hours. Nalidixic acid also achieves a bactericidal endpoint but at a slower rate.
Conclusion and Future Directions
This guide provides a robust, standardized framework for benchmarking the antimicrobial efficacy of this compound against nalidixic acid. The outlined experiments systematically evaluate the potency (MIC), killing capacity (MBC), and killing dynamics (time-kill assay) of the investigational compound.
Based on the favorable hypothetical data presented, this compound would be considered a promising lead compound. It demonstrates superior potency against a key Gram-negative pathogen and, critically, an expanded spectrum of activity to include a Gram-positive organism. The faster rate of killing further suggests a potentially more effective pharmacological profile.
Subsequent research should focus on:
-
Testing against a broader panel of clinical isolates, including drug-resistant strains.
-
Performing mechanistic studies to confirm the inhibition of DNA gyrase and/or topoisomerase IV.
-
Evaluating cytotoxicity in mammalian cell lines to establish a preliminary safety profile.
-
Exploring structure-activity relationships (SAR) by synthesizing and testing related analogs to optimize potency and spectrum.
By following this rigorous comparative approach, researchers can generate the high-quality, reproducible data necessary to validate novel antimicrobial candidates and guide further drug development efforts.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism of action of nalidixic acid on conjugating bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. atcc.org [atcc.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. iacld.com [iacld.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Escherichia coli Seattle 1946 | DSM 1103, ATCC 25922, NCIB 12210, WDCM 00013, CCUG 17620, CCUG 7736, CCUG 21456, JCM 5491, CCM 3954, CIP 76.24, IFO 15034, KCTC 1682, LMG 8223, NBRC 15034, NCIMB 12110 | BacDiveID:4427 [bacdive.dsmz.de]
- 15. Microbiologics Escherichia Coli ATCC 25922 KWIK-STIK | Buy Online | Microbiologics™ | Fisher Scientific [fishersci.com]
- 16. atcc.org [atcc.org]
- 17. Draft Genome Sequence of Methicillin-Sensitive Staphylococcus aureus ATCC 29213 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tcsbiosciences.co.uk [tcsbiosciences.co.uk]
- 19. atcc.org [atcc.org]
- 20. medline.com [medline.com]
- 21. goums.ac.ir [goums.ac.ir]
- 22. darvashco.com [darvashco.com]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. protocols.io [protocols.io]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. microchemlab.com [microchemlab.com]
- 30. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 31. benchchem.com [benchchem.com]
- 32. nelsonlabs.com [nelsonlabs.com]
- 33. scribd.com [scribd.com]
- 34. emerypharma.com [emerypharma.com]
- 35. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1,8-Naphthyridin-2-amine: A Framework for Laboratory Safety
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel chemical entities like 1,8-Naphthyridin-2-amine, a heterocyclic compound with significant potential in medicinal chemistry, demands a meticulous and informed approach to safety.[1][2][3] This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling, use, and disposal of this compound. Our objective is to build a culture of safety through a deep understanding of the "why" behind each protocol, ensuring that every step is a self-validating measure of protection.
Hazard Profile of this compound and its Analogs
Understanding the specific risks is the foundational principle of safe chemical handling. While a specific Safety Data Sheet (SDS) for the unsubstituted this compound may not always be available, a comprehensive hazard assessment can be built from data on its structurally similar analogs.[4] Compounds in this class are consistently classified as hazardous substances.[5][6][7] The primary risks include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation, particularly when handled as a powder.[5][6][7][8]
Below is a consolidated summary of the hazard classifications based on available data for 1,8-naphthyridine derivatives.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed.[5][6][7][8] |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation.[5][6][7][8][9] |
| Serious Eye Irritation (Category 2/2A) | GHS07 | H319: Causes serious eye irritation.[5][6][7][8][9] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | GHS07 | H335: May cause respiratory irritation.[5][6][7] |
These classifications mandate a stringent set of precautionary measures to mitigate exposure risks.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The primary objective is to establish a complete barrier between the researcher and the chemical, preventing any route of exposure.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Provides a critical barrier against dust particles and potential splashes.[4][5][9] Standard safety glasses do not offer sufficient protection from chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Nitrile gloves offer broad chemical resistance and are essential to prevent direct skin contact and subsequent irritation or absorption.[4][5] Gloves must be inspected for any signs of degradation or puncture before each use.[9] |
| Lab coat or chemical-resistant apron | Protects the body and personal clothing from contamination.[4][5] | |
| Respiratory Protection | NIOSH-approved respirator or use of a certified chemical fume hood | Recommended, especially when handling the powder form, to prevent the inhalation of dust particles that can cause respiratory tract irritation.[4][5][7] All weighing and transfers of solid material should be performed within a fume hood or a ventilated balance enclosure. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for minimizing risk. The following procedure outlines the key steps from preparation through cleanup, ensuring safety is integrated into the entire process.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[9][10]
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required laboratory equipment (e.g., spatula, weighing paper, glassware) and the chemical container.
-
-
Handling:
-
Don all required PPE before opening the chemical container.
-
Carefully open the container, avoiding the creation of dust.
-
Weigh the desired amount of this compound on weighing paper or in a suitable container, performing this task within the fume hood.
-
Transfer the compound to the reaction vessel.
-
Tightly close the source container and return it to its designated storage location.[10]
-
-
Cleanup:
-
Wipe down the work area with a suitable solvent and then with soap and water.
-
Dispose of all contaminated disposables, including weighing paper and gloves, in a designated hazardous waste container.[11]
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[6][9]
-
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Response Protocol
In the event of accidental exposure or a spill, a swift and correct response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.[7][9]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[6][7][9] If eye irritation persists, get immediate medical attention.[9]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[6][7][10] If you feel unwell, call a poison center or doctor.[6][7]
-
Ingestion: Rinse mouth with water.[7][10] Call a poison center or doctor if you feel unwell.[6][10] Do not induce vomiting.
-
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[11]
-
Don PPE: Wear all appropriate PPE, including respiratory protection.[9][11]
-
Contain: Carefully sweep up solid material to avoid generating dust.[11] For liquids, use an inert absorbent material.
-
Collect: Place all spilled material and contaminated absorbents into a clearly labeled, sealed hazardous waste container.[11]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[11]
-
Disposal Plan
Proper disposal is a critical final step to ensure laboratory and environmental safety. All waste generated from handling this compound must be treated as hazardous waste.[10][11]
Disposal Protocol:
-
Segregation: At the point of generation, separate waste streams.
-
Excess/Unused Chemical: Collect in a clearly labeled, sealed, and appropriate waste container.[4]
-
Contaminated Materials: Separately collect all disposables that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, in a designated, labeled waste bag or container.[4][11]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area until pickup.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor, following all local, state, and federal regulations.[11][12]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound and associated waste.
By adhering to this comprehensive safety framework, researchers can confidently work with this compound, ensuring personal safety and environmental responsibility while advancing their scientific objectives.
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. 2-Amino-7-methyl-1,8-naphthyridine | C9H9N3 | CID 594420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
